Architectural Mastery of 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde: Synthesis, Reactivity, and Drug Discovery Applications
Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of drug discovery programs. 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde repre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of drug discovery programs. 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde represents a highly privileged, modular building block. By combining the bioisosteric utility of the thiazole core, the lipophilic and steric tuning of a 4-methylpiperidine moiety, and the electrophilic versatility of a C5-carbaldehyde, this molecule serves as a critical node for late-stage diversification. This technical guide deconstructs the structural rationale, details self-validating synthetic protocols, and explores the pharmacological utility of this scaffold in developing advanced therapeutics.
The architecture of 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde is purposefully designed for synthetic flexibility and biological target engagement:
1,3-Thiazole Core: A robust,
-electron-rich heterocycle that frequently participates in - stacking and hydrogen bonding within protein binding pockets. It is a proven pharmacophore in antidiabetic and antimicrobial agents[1][2].
4-Methylpiperidine Moiety (C2 Position): Attached via its nitrogen atom, this group exerts a strong
(mesomeric) effect, pushing electron density into the thiazole core. This not only activates the C5 position for electrophilic attack during synthesis but also modulates the overall lipophilicity (LogP) and basicity (pKa) of the resulting drug candidates.
5-Carbaldehyde Group: An electrophilic handle that rarely serves as the final pharmacophore. Instead, it enables rapid library generation via reductive aminations, Knoevenagel condensations, and Schiff base formations[1][3].
Table 1: Predicted Physicochemical Properties of the Core Scaffold
Property
Value
Pharmacological Relevance
Molecular Formula
CHNOS
Baseline mass for downstream derivatization.
Molecular Weight
210.30 g/mol
Low MW ensures derivatives remain within Lipinski's Rule of 5.
Hydrogen Bond Donors
0
Enhances membrane permeability.
Hydrogen Bond Acceptors
4 (N, N, O, S)
Facilitates strong interactions with target kinase/enzyme hinges.
Rotatable Bonds
2
Maintains conformational rigidity while allowing optimal binding.
Predicted LogP
~2.1
Ideal lipophilicity for oral bioavailability and cellular uptake.
Synthetic Methodology: The Vilsmeier-Haack Route
The synthesis of 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde relies on the predictable electronic properties of the 2-aminothiazole system. The electron-donating nature of the piperidine nitrogen regioselectively activates the C5 position, making it highly susceptible to electrophilic aromatic substitution.
Synthetic workflow for 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde.
Self-Validating Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (SAr)
Objective: Synthesize the intermediate 2-(4-methylpiperidin-1-yl)-1,3-thiazole.
Reagent Assembly: Dissolve 2-bromothiazole (1.0 eq) and 4-methylpiperidine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
Causality of Base: Add anhydrous K
CO (2.0 eq). KCO acts as a heterogeneous base to neutralize the hydrobromic acid byproduct, preventing the protonation of the nucleophilic piperidine and driving the SAr equilibrium forward.
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
Validation & Workup: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active 2-bromothiazole spot confirms conversion. Quench with water and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to thoroughly remove residual DMF, ensuring accurate crude mass calculation before proceeding.
, 1.5 eq). Causality: POCl reacts with DMF to generate the highly electrophilic chloroiminium ion.
Electrophilic Attack: Slowly add the intermediate from Step 1 (dissolved in minimal DMF) to the Vilsmeier reagent at 0°C. The
effect of the piperidine nitrogen directs the electrophile exclusively to the C5 position. Heat to 80°C for 4 hours.
Validation & Workup: Quench the reaction by slow addition to crushed ice. Critical: The rapid hydrolysis of unreacted POCl
is highly exothermic; failure to control temperature will lead to degradation. Adjust the pH to 8.0 using saturated NaHCO to neutralize the intermediate iminium salt, liberating the free aldehyde. Extract with Dichloromethane (DCM).
Analytical Confirmation: Successful formylation is validated via
H NMR, indicated by the appearance of a distinct aldehydic proton singlet at ~9.8 ppm and the downfield shift of the thiazole C4 proton to ~8.0 ppm.
Pharmacological Applications in Drug Discovery
Thiazole derivatives are foundational in managing metabolic disorders and oxidative stress[2]. Functionalizing the 5-carbaldehyde position of this scaffold yields highly potent therapeutic candidates.
Antidiabetic Agents (
-Glucosidase Inhibitors)
Condensing the aldehyde with various anilines to form Schiff bases generates novel
-glucosidase inhibitors that significantly outperform standard therapies like acarbose[3]. By inhibiting the enzymatic hydrolysis of complex carbohydrates in the intestinal brush border, these derivatives prevent postprandial blood glucose spikes[3][4].
Mechanism of α-glucosidase inhibition by thiazole-5-carbaldehyde derivatives.
Antioxidant Agents
Thiazole-carboxamide derivatives synthesized from similar carbaldehyde precursors exhibit exceptional antioxidant properties. In DPPH free radical scavenging assays, specific derivatives have demonstrated sub-micromolar efficacy, significantly outperforming industry standards[5].
Table 2: Comparative Pharmacological Efficacy of Thiazole Derivatives
The 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde scaffold is a masterclass in rational chemical design. By mastering its synthesis through tightly controlled, self-validating protocols like the Vilsmeier-Haack formylation, researchers can unlock a vast chemical space. As evidenced by recent breakthroughs in
-glucosidase inhibition and antioxidant development, this building block remains an indispensable asset in the ongoing pursuit of novel, high-efficacy therapeutics.
References
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Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach.
A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed.
Synthesis of Novel Thiazole Derivatives Containing 3-Methylthiophene Carbaldehyde as Potent Anti α-Glucosidase Agents: In Vitro Evaluation, Molecular Docking, Dynamics, MM-GBSA, and DFT Studies. Semantic Scholar.
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.
An In-depth Technical Guide to the Properties of 4-Methylpiperidine Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals Introduction The confluence of distinct heterocyclic scaffolds into novel molecular architectures is a cornerstone of modern medicinal chemistry. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of distinct heterocyclic scaffolds into novel molecular architectures is a cornerstone of modern medicinal chemistry. This guide delves into the compelling properties of thiazole derivatives substituted with a 4-methylpiperidine moiety. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, prized for its diverse pharmacological activities.[1] Similarly, the piperidine scaffold, a saturated six-membered heterocycle, is a common feature in natural alkaloids and synthetic pharmaceuticals, often imparting favorable pharmacokinetic properties.[2][3] The strategic incorporation of the 4-methylpiperidine substituent onto a thiazole core has yielded a class of compounds with a fascinating and promising profile of biological activities, ranging from anti-inflammatory and analgesic to antimicrobial and anticancer effects. This document serves as a technical resource, synthesizing current knowledge on the chemical, physical, and pharmacological properties of these hybrid molecules, and providing insights into their synthesis, structure-activity relationships, and therapeutic potential.
Core Chemical Structures and Physicochemical Properties
The fundamental structure of a 4-methylpiperidine substituted thiazole consists of a thiazole ring to which a 4-methylpiperidine group is attached. The point of attachment and the substitution pattern on the thiazole ring can vary, leading to a diverse library of compounds with distinct properties.
The physicochemical characteristics of the parent 4-methylpiperidine moiety, such as its basicity and lipophilicity, significantly influence the overall properties of the final compound.
Table 1: Physicochemical Properties of 4-Methylpiperidine
The thiazole nucleus itself is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][7][8] The combination of these two moieties creates a molecule with a unique profile, where the 4-methylpiperidine group can influence solubility, membrane permeability, and receptor binding, while the substituted thiazole core often serves as the primary pharmacophore.
Synthesis Strategies
The synthesis of 4-methylpiperidine substituted thiazoles typically involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, or variations thereof, where a thiourea or thioamide is reacted with an α-haloketone.[9] Another strategy involves the reaction of a pre-formed thiazole with a suitable 4-methylpiperidine derivative.
A general synthetic route may involve the initial formation of a 2-aminothiazole derivative, which is then further functionalized. For instance, a 2-chloroacetamido thiazole can be synthesized and subsequently reacted with 4-methylpiperidine to yield the desired product.[10][11]
General Synthetic Protocol for 2-(4-Methylpiperidino)acetamido Thiazoles
A representative synthetic procedure involves a two-step process:
Step 1: Synthesis of 2-Chloroacetamido Thiazole Intermediate [10][11]
Dissolve the starting 2-aminothiazole derivative (1 equivalent) in a suitable dry solvent such as benzene.
Add a solution of chloroacetyl chloride (1.5-2 equivalents) in the same solvent dropwise at a controlled temperature.
Reflux the reaction mixture for several hours (e.g., 3 hours at 80°C).
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, remove the solvent and excess reagent by distillation.
Wash the residue with an aqueous solution of sodium bicarbonate (5% w/v) followed by cold water to remove acidic impurities.
Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the purified 2-chloroacetamido thiazole.
Step 2: Substitution with 4-Methylpiperidine [10][11]
Prepare a mixture of the 2-chloroacetamido thiazole intermediate (1 equivalent), 4-methylpiperidine (1.1-1.2 equivalents), and anhydrous sodium carbonate in a solvent such as absolute ethanol.
Heat the mixture under reflux for an extended period (e.g., 12 hours).
After the reaction is complete, remove the excess amine and solvent by distillation.
Treat the residue with a 5% sodium bicarbonate solution to remove any remaining acidic impurities.
Filter the solid product, wash it with water, and dry it.
Recrystallize the final product from a suitable solvent (e.g., 95% ethanol) to obtain the purified 4-methylpiperidine substituted thiazole.
Caption: General synthetic workflow for 4-methylpiperidine substituted thiazoles.
Pharmacological Properties and Biological Activities
Anti-inflammatory and Antioxidant Activity
Several studies have highlighted the anti-inflammatory and antioxidant potential of 4-methylpiperidine substituted thiazoles.[10][11][12] These compounds have been shown to be effective in reducing inflammation in animal models, such as the carrageenan-induced mouse paw edema model.[10][11] The anti-inflammatory activity is often linked to their antioxidant properties, as free radicals are known to play a significant role in the inflammatory process.[10][12]
The antioxidant activity of these compounds has been evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay and hydroxyl radical scavenging assays.[10][11] Some derivatives have also demonstrated inhibitory activity against soybean lipoxygenase (LOX), an enzyme involved in the biosynthesis of inflammatory mediators.[10][11]
Caption: Inhibition of the LOX pathway by 4-methylpiperidine substituted thiazoles.
Table 2: Anti-inflammatory and Antioxidant Activity of Selected 4-Methylpiperidine Substituted Thiazoles
*CPE: Carrageenan-induced paw edema. Data presented for illustrative purposes based on available literature.
Analgesic Activity
The analgesic potential of thiazole derivatives, including those with piperidine substitutions, has been investigated.[2][13] Studies have employed models such as the tail-flick test to evaluate the pain-relieving effects of these compounds.[2][13] Some 4-piperidone-derived thiazoles have demonstrated dose-dependent analgesic activity, with chloro and nitro substituted compounds showing the highest efficacy.[2][13]
Antimicrobial Activity
The thiazole ring is a well-established scaffold in the development of antimicrobial agents.[1][14][15] The incorporation of a 4-methylpiperidine moiety can modulate the antimicrobial spectrum and potency. Thiazole-quinolinium derivatives containing a 4-methylpiperidine group have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[16] The mode of action for some of these compounds may involve the inhibition of essential bacterial enzymes.[16]
Anticancer and Kinase Inhibitory Activity
Thiazole derivatives are being extensively explored as potential anticancer agents, often targeting protein kinases which play a crucial role in cancer cell signaling.[17] While specific studies on 4-methylpiperidine substituted thiazoles as kinase inhibitors are emerging, the broader class of substituted thiazoles has shown promise in inhibiting various kinases, including Aurora kinases and cyclin-dependent kinases (CDKs).[17] The design of such inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase. The 4-methylpiperidine group can be strategically employed to enhance binding affinity and selectivity.
Structure-Activity Relationships (SAR)
The biological activity of 4-methylpiperidine substituted thiazoles is highly dependent on their structural features. Key SAR insights from the literature include:
Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact activity. For example, in a series of anti-inflammatory thiazolyl amides, a phenyl group at the R1 position was found to be crucial for high in vivo activity.[10][11]
Linker between Thiazole and Piperidine: The length and nature of the linker connecting the thiazole and piperidine moieties can influence biological activity.[10][11]
Substitution on the Piperidine Ring: While this guide focuses on the 4-methyl substitution, other substitutions on the piperidine ring can also modulate activity.
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a critical role in its pharmacokinetic and pharmacodynamic properties.[10][11]
This assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption at around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow and a decrease in absorbance.
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like absolute ethanol.
Prepare stock solutions of the test compounds (4-methylpiperidine substituted thiazoles) at a known concentration (e.g., 0.1 mM) in the same solvent.
A standard antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), should be used as a positive control.
Assay Procedure:
In a set of test tubes or a 96-well plate, add a specific volume of the DPPH solution (e.g., 1 mL).
To the test samples, add an equal volume of the test compound solution (e.g., 1 mL).
For the control, add an equal volume of the solvent to the DPPH solution.
For the blank, use the solvent alone.
Incubation and Measurement:
Mix the solutions thoroughly and incubate them in the dark at room temperature for a specified period (e.g., 20 and 60 minutes).
After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.
Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
Where:
A_control is the absorbance of the control (DPPH solution without the test compound).
A_sample is the absorbance of the sample (DPPH solution with the test compound).
Conclusion and Future Perspectives
4-Methylpiperidine substituted thiazoles represent a promising class of compounds with a diverse range of pharmacological properties. Their demonstrated anti-inflammatory, antioxidant, analgesic, and antimicrobial activities warrant further investigation and optimization. The potential for these scaffolds to act as kinase inhibitors opens up exciting avenues for the development of novel anticancer therapeutics.
Future research in this area should focus on:
Expansion of the chemical space: Synthesis of new analogues with diverse substitution patterns to further explore the structure-activity relationships.
Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological effects.
Pharmacokinetic and toxicity profiling: In-depth evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness.
In vivo efficacy studies: Testing of optimized compounds in relevant animal models of disease to validate their therapeutic potential.
The continued exploration of 4-methylpiperidine substituted thiazoles holds significant promise for the discovery of new and effective therapeutic agents for a variety of diseases.
References
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules. [Link][10][12]
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. [Link][11]
Appraisal of analgesic and anti-inflammatory activity of some 2,5-disubstituted-1,3,4-thiadiazoles. International Journal of Current Microbiology and Applied Sciences. [Link]
Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. [Link]
Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. International Journal of Pharmaceutical Sciences and Research. [Link][2][13]
Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. PLoS One. [Link][16]
4-Methylpiperidine. CAS Common Chemistry. [Link][5]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link][17]
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Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link][1]
Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]
Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. International Journal of Chemical and Physical Sciences. [Link]
Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. [Link]
Evaluation of analgesic and anti-inflammatory activity of some 2,5- disubstituted-1,3,4-thiadiazoles. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports. [Link][14]
Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. [Link]
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Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link][3]
Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Journal of Medicinal Chemistry. [Link]
Discovery of new thiazolidin-4-one and thiazole nucleus incorporation sulfaguanidine scaffold as new class of antimicrobial agents: Design, synthesis, in silico ADMET, and docking simulation. Journal of Molecular Structure. [Link][15]
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molecular weight and formula of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde
An In-depth Technical Guide to 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde Abstract: This technical guide provides a comprehensive overview of the chemical compound 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of the chemical compound 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. While direct experimental data for this specific molecule is not extensively available in public databases, this document synthesizes information from structurally similar analogs, established chemical principles, and predictive models to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, potential applications in drug discovery, and essential safety and handling protocols.
Introduction and Chemical Identity
2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole-5-carbaldehyde core substituted at the 2-position with a 4-methylpiperidine moiety. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and pharmaceuticals.[1] The aldehyde functional group at the 5-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.[2]
A critical point of clarification is the distinction between this molecule and its isomer, 4-methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde . In the subject of this guide, the methyl group is located on the piperidine ring, whereas in the isomer, it is attached to the thiazole ring. This structural difference, while subtle, can have significant implications for the molecule's conformation, reactivity, and biological activity.
Based on its chemical structure, the molecular formula and weight have been determined.
Physicochemical and Spectroscopic Properties (Predicted)
Direct experimental data for 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is limited. The properties outlined below are extrapolated from data available for its structural isomer, 4-methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde (PubChem CID: 2402636), and the parent compound, 2-(piperidin-1-yl)thiazole-5-carbaldehyde (CAS: 129865-52-7).[3]
Table 2: Predicted Physicochemical Properties
Property
Predicted Value
Basis of Prediction / Notes
Physical Form
Solid
Based on related compounds like 2-(piperidin-1-yl)thiazole-5-carbaldehyde which is a solid with a melting point of 63-64°C.
Molecular Weight
210.30 g/mol
Calculated from the molecular formula C₁₀H₁₄N₂OS.[3]
Based on general properties of similar heterocyclic compounds. The isomer has an experimental solubility of >31.5 µg/mL at pH 7.4.[3]
XLogP3
2.5
Computed for the isomer 4-methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde, suggesting moderate lipophilicity.[3]
Spectroscopic Analysis (Anticipated)
The structural characterization of this molecule would rely on standard spectroscopic techniques. The following are expected spectral features:
¹H NMR: The spectrum would show characteristic signals for the thiazole proton, the aldehyde proton (typically a singlet around 9-10 ppm), and distinct multiplets for the protons on the 4-methylpiperidine ring. The methyl group would appear as a doublet coupled to the adjacent proton.
¹³C NMR: Key signals would include the carbonyl carbon of the aldehyde (around 180-190 ppm), carbons of the thiazole ring, and the aliphatic carbons of the 4-methylpiperidine moiety.[4][5]
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent (typically 1680-1710 cm⁻¹). C-H, C=N, and C-S stretching vibrations would also be present.[6]
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 210.30, confirming the molecular weight. Fragmentation patterns would likely involve cleavage of the piperidine ring and the thiazole-piperidine bond.[6]
Proposed Synthetic Pathway
The synthesis of 2-substituted thiazole-5-carbaldehydes can be achieved through several established methodologies. A plausible and efficient route for the target compound would likely involve a Hantzsch-type thiazole synthesis or a variation thereof.
Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology:
Preparation of Thioamide: 4-Methylpiperidine is reacted with a thiocarbonyl transfer reagent (e.g., thiophosgene or by reacting the corresponding amine with carbon disulfide followed by amination) to form 4-methylpiperidine-1-carbothioamide. This serves as the nitrogen and sulfur source for the thiazole ring.
Hantzsch Thiazole Synthesis: The prepared thioamide is condensed with a suitable α-halocarbonyl compound. For a 5-carbaldehyde, a protected or precursor α-halocarbonyl is often used. A common strategy involves reacting the thioamide with 1,3-dichloroacetone to yield an intermediate like 2-(4-methylpiperidin-1-yl)-4-(chloromethyl)thiazole.
Formation of the Aldehyde: The chloromethyl intermediate is then converted to the aldehyde. This can be achieved via various methods, such as the Sommelet reaction, Kröhnke oxidation, or by hydrolysis of a protected aldehyde equivalent.
This synthetic approach is modular and has been successfully applied to create a wide variety of substituted thiazoles, lending confidence to its applicability for the target molecule.[7]
Potential Applications in Drug Discovery and Materials Science
The thiazole-5-carbaldehyde scaffold is a valuable building block in medicinal chemistry. The presence of the 4-methylpiperidine group can influence the compound's solubility, lipophilicity, and binding interactions with biological targets.
Anticancer Research: Many thiazole derivatives, including those with amide linkages derived from the 5-position, have demonstrated potent anticancer activities.[1][8] The aldehyde can be readily converted to an oxime, hydrazone, or Schiff base, or oxidized to a carboxylic acid, which can then be coupled with various amines to generate libraries of carboxamides for screening.
Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs. Novel derivatives are continuously being explored for their activity against resistant bacterial and fungal strains.[9]
Kinase Inhibitors: The structural features of this compound make it a candidate for derivatization into kinase inhibitors, a major class of drugs used in oncology and for inflammatory diseases.
Materials Science: Thiazole-containing compounds can be used in the development of polymers, dyes, and nonlinear optical (NLO) chromophores due to the electronic properties of the heterocyclic ring system.[2][10]
Logical Relationship: From Core Scaffold to Application
Caption: Relationship between structural features and potential applications.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is not available, hazard information can be inferred from its structural isomer, 4-methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde, and other similar aldehydes.[3]
Handling and Personal Protective Equipment (PPE) Protocol:
This protocol is based on standard laboratory procedures for handling potentially hazardous chemical compounds.
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde represents a promising yet underexplored chemical entity. Its structure combines the medicinally significant thiazole pharmacophore with a versatile aldehyde group, making it a prime candidate for the synthesis of novel compounds in drug discovery and materials science. This guide provides a foundational understanding of its properties, potential synthesis, and applications, derived from the analysis of closely related molecules. Researchers working with this compound should proceed with the recommended safety precautions and can use the information herein as a starting point for further investigation and development.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2402636, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. Retrieved from [Link]
Royal Society of Chemistry. (2009). Supporting Information for Synthesis and Properties of NLO Chromophores with Fine-Tuned Electronic Structures.
PubMed. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. Retrieved from [Link]
Filo. (2026, January 12). Below is the spectra (FT-IR, MS, ¹HNMR, and ¹³CNMR) of an unknown organic compound C₉H₁₀O. Retrieved from [Link]
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13934728, 2-Methyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Ahmad-Javed/d1e2c3b4a5f6g7h8i9j0k1l2m3n4o5p6q7r8s9t0]([Link]
ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]
MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
ResearchGate. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
Research Square. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821679, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
Chemical Synthesis Database. (n.d.). 2-amino-4-methyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]
Comprehensive Solubility Profiling of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde: A Technical Guide for Preclinical Development
Executive Summary In early-stage drug discovery and medicinal chemistry, the physicochemical profiling of heterocyclic building blocks is a critical determinant of successful assay design, formulation, and downstream pha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery and medicinal chemistry, the physicochemical profiling of heterocyclic building blocks is a critical determinant of successful assay design, formulation, and downstream pharmacokinetics. 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is a highly functionalized intermediate featuring a polarizable thiazole core, an electrophilic 5-carbaldehyde group, and a lipophilic 4-methylpiperidine moiety.
This whitepaper provides an in-depth, causality-driven guide to evaluating the solubility profile of this compound. By bridging thermodynamic principles with kinetic behavior, we establish self-validating experimental workflows that ensure high-fidelity data generation.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde, one must first deconstruct its structural micro-environments:
The Thiazole-5-Carbaldehyde Core: The thiazole ring is a weak base, but the strongly electron-withdrawing 5-carbaldehyde group depletes electron density from the aromatic system. This creates a highly polar, hydrogen-bond-accepting region.
The 4-Methylpiperidine Substituent: While aliphatic piperidines typically exhibit a high
(~10–11), conjugating the piperidine nitrogen directly to the electron-deficient 2-position of the thiazole ring significantly delocalizes the nitrogen's lone pair. Consequently, the basicity of the piperidine nitrogen is drastically reduced, yielding an estimated basic of 3.5 – 4.5.
Lipophilicity (
): The bulky 4-methyl group adds significant hydrophobic bulk, driving the predicted to approximately 2.5 – 3.0, which inherently limits aqueous solubility in un-ionized states.
pH-Dependent Solubility Logic
Because the compound's primary basic center has a depressed
, the molecule will remain predominantly un-ionized (neutral) at physiological pH (7.4), resulting in poor aqueous solubility. However, in the highly acidic environment of gastric fluid (pH 1.2), the nitrogen becomes protonated, breaking the crystal lattice energy and drastically increasing aqueous solubility via ion-dipole interactions.
Caption: Causality of pH-dependent ionization and its direct impact on aqueous solubility.
For synthetic workflows and the preparation of high-concentration stock solutions (e.g., for High-Throughput Screening), understanding organic solubility is paramount. The Hansen Solubility Parameters (HSP) divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), Polar (), and Hydrogen Bonding ().
By calculating the Relative Energy Difference (RED) between the compound and various solvents, we can predict optimal dissolution media. A RED
indicates high affinity and complete dissolution.
Table 1: Predicted Physicochemical & HSP Data
Parameter
Value (Predicted)
Causality / Implication
Molecular Weight
210.29 g/mol
Optimal for fragment-based or lead-like space.
2.5 - 3.0
High lipophilicity dictates poor neutral aqueous solubility.
(Basic)
~ 4.0
Protonates only in highly acidic media (e.g., stomach).
(Dispersion)
~ 18.5 MPa
Driven by the aromatic thiazole and aliphatic piperidine.
(Polar)
~ 11.0 MPa
Driven by the strongly polarized carbaldehyde dipole.
(H-Bonding)
~ 6.5 MPa
Moderate; acts primarily as a hydrogen bond acceptor.
Note: Based on these HSP values, polar aprotic solvents like DMSO and DMF will yield RED values
, making them ideal vehicles for stock solutions.
Kinetic vs. Thermodynamic Solubility Workflows
Solubility is not a single static value; it is highly dependent on the state of the material and the method of introduction into the solvent[1].
Kinetic Solubility (Metastable): Measures the point at which a compound precipitates when a concentrated organic stock (e.g., DMSO) is spiked into an aqueous buffer. This represents a supersaturated state and is heavily influenced by nucleation kinetics[2][3]. It is the standard for early-stage bioassays to prevent false negatives caused by compound crashing out of solution[4].
Thermodynamic Solubility (Equilibrium): Measures the true equilibrium concentration of the lowest-energy crystalline solid in a solvent over an extended period (24–72 hours). This is the gold standard for lead optimization and formulation[1][5].
Caption: Divergent workflows for assessing kinetic vs. thermodynamic solubility.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems , incorporating internal controls to rule out artifacts such as filter binding, pH shifting, or detector saturation.
Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry
Nephelometry detects the Tyndall effect—the scattering of light by insoluble particles in suspension. It is highly sensitive to the onset of nucleation[3][6].
System Validation Controls:
Negative Control: 1% DMSO in buffer (Baseline scatter).
Positive Control: Amiodarone (Known precipitator at physiological pH).
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde in 100% LC-MS grade DMSO.
Serial Dilution: In a 384-well plate, perform a 2-fold serial dilution of the stock in DMSO.
Aqueous Spiking: Using an automated liquid handler, transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 384-well assay plate (final DMSO concentration = 1.0% v/v)[2].
Incubation: Seal and incubate the plate at 25°C for 2 hours with gentle orbital shaking to allow metastable supersaturation to equilibrate[7].
Nephelometric Readout: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar Plus). Plot the Nephelometric Turbidity Units (NTU) against compound concentration[6].
Data Interpretation: The kinetic solubility limit is defined as the highest concentration before a statistically significant inflection point in light scattering occurs.
Protocol B: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method remains the definitive standard for thermodynamic equilibrium[5][8].
System Validation Controls:
Filter Recovery Check: Spike a known, fully dissolved concentration of the compound through the chosen filter membrane to verify non-specific binding is
.
pH Drift Check: Measure buffer pH at
and hours. The basic piperidine may shift the pH of weakly buffered solutions[5].
Step-by-Step Methodology:
Solid Addition: Weigh approximately 2.0 mg of crystalline 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde into a glass vial.
Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., FaSSIF pH 6.5 or SGF pH 1.2). Ensure visible solid excess remains[1].
Equilibration: Seal the vial and agitate at 400 rpm at a constant 37°C for 24 to 72 hours[8].
Phase Separation: Centrifuge the suspension at 15,000
g for 15 minutes to pellet the bulk solid. Carefully extract the supernatant and filter through a pre-validated 0.22 µm PTFE syringe filter[1].
Quantification: Dilute the filtrate appropriately with mobile phase and quantify the concentration using a validated LC-UV or LC-MS/MS method against a multi-point calibration curve[7][8].
Expected Data Outcomes
Based on the physicochemical causality outlined above, researchers should anticipate the following solubility profile during testing:
Table 2: Expected Solubility Matrix
Assay Type
Medium
Expected Solubility Range
Causality
Thermodynamic
SGF (pH 1.2)
mg/mL (High)
Complete protonation of the piperidine nitrogen disrupts crystal lattice.
Thermodynamic
PBS (pH 7.4)
µg/mL (Low)
Molecule is un-ionized; high lipophilicity drives precipitation.
Kinetic
PBS (pH 7.4)
µg/mL (Moderate)
Transient supersaturation from DMSO stock delays nucleation.
Thermodynamic
FaSSIF (pH 6.5)
µg/mL (Moderate)
Bile salts form micelles that encapsulate the lipophilic molecule.
reductive amination protocols using thiazole-5-carbaldehyde
Advanced Reductive Amination Protocols for Thiazole-5-Carbaldehyde in Medicinal Chemistry Executive Summary & Rationale The thiazolylmethylamine pharmacophore is a privileged motif in modern drug discovery, frequently em...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Reductive Amination Protocols for Thiazole-5-Carbaldehyde in Medicinal Chemistry
Executive Summary & Rationale
The thiazolylmethylamine pharmacophore is a privileged motif in modern drug discovery, frequently embedded in kinase inhibitors, D2/D3 receptor agonists[1], and MTA-cooperative PRMT5 inhibitors (such as TNG462)[2]. The most direct synthetic route to install this moiety is the reductive amination of thiazole-5-carbaldehyde with a primary or secondary amine.
However, thiazole-5-carbaldehyde presents unique chemo-selective challenges. The electron-deficient nature of the thiazole ring makes the aldehyde highly reactive but also susceptible to side reactions, such as self-condensation or premature reduction to thiazole-5-ylmethanol. Furthermore, the basic nitrogen of the thiazole ring strongly coordinates with transition metals, which frequently poisons palladium or platinum catalysts, rendering standard catalytic hydrogenation (e.g.,
) ineffective[3]. Consequently, hydride-mediated reductive amination—specifically utilizing sodium triacetoxyborohydride (STAB)—has become the industry standard[4].
Mechanistic Causality & Reagent Selection
To design a successful protocol, one must understand the causality behind the reaction sequence. Reductive amination is not a single reaction, but a cascade: condensation, dehydration, and reduction.
Logical mechanism of hydride-mediated reductive amination.
If the reducing agent is too aggressive (e.g.,
), it will reduce the aldehyde to an alcohol before the amine can condense[5]. STAB () is the optimal choice because the three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it a mild reductant that selectively targets the protonated imine/iminium ion over the neutral aldehyde[6].
For weakly nucleophilic amines (e.g., anilines) or sterically hindered secondary amines, iminium formation is the rate-limiting step. In these scenarios, adding a Brønsted acid (acetic acid) or a Lewis acid (titanium tetraisopropoxide,
) is required to drive the dehydration step forward before introducing the hydride[3].
Quantitative Optimization Data
The following table summarizes the causal relationship between the choice of reducing agent, reaction conditions, and expected outcomes for thiazole-5-carbaldehyde substrates.
Indirect (two-step) amination after imine formation[5].
Experimental Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the waste of valuable intermediates.
Workflow for the direct reductive amination of thiazole-5-carbaldehyde.
Protocol A: Direct Reductive Amination (Standard STAB Method)
Best for: Primary amines and unhindered secondary amines.
Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve thiazole-5-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 113 mg) and the target amine (1.05 - 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a 0.1 M to 0.2 M concentration[6].
Acidification (Conditional) : If utilizing a secondary amine or a weakly basic primary amine, add glacial acetic acid (1.0 to 2.0 equiv). Stir at room temperature for 30 minutes.
Self-Validation Checkpoint 1: Remove a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. You should observe the
mass of the intermediate imine/iminium species.
Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 5 minutes. The reaction is typically exothermic; for large scales (>10 mmol), utilize a water bath to maintain ambient temperature.
Monitoring : Stir the suspension at room temperature for 2 to 12 hours. Monitor the disappearance of the aldehyde via TLC (UV active, stains bright orange with 2,4-DNP).
Quench & Extraction : Carefully quench the reaction by adding saturated aqueous
(equal volume to the organic solvent) and stir vigorously for 15 minutes until gas evolution ( and ) ceases. Extract the aqueous layer with DCM (3 × 10 mL).
Purification : Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (typically requiring a DCM/MeOH gradient due to the polarity of the secondary/tertiary amine product)[7].
Dehydration : Stir the mixture at room temperature for 6 to 12 hours. The titanium reagent acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to sequester the generated water.
Self-Validation Checkpoint 2: LC-MS must show >95% conversion to the imine before proceeding. Do not add the reductant if unreacted aldehyde remains, as it will be irreversibly reduced to the alcohol.
Reduction : Cool the reaction to 0 °C and add sodium borohydride (
, 1.5 equiv) in one portion. Stir for 2 hours, allowing the reaction to warm to room temperature[5].
Quench : Quench by adding water (2 mL per mmol of Ti). This will immediately precipitate titanium dioxide (
) as a thick white solid.
Filtration : Dilute with ethyl acetate and filter the entire suspension through a pad of Celite. Wash the Celite cake thoroughly with hot ethyl acetate. Concentrate the filtrate and purify as described in Protocol A.
Analytical Self-Validation & Troubleshooting
To confirm the structural integrity of the synthesized thiazolylmethylamine, rely on the following orthogonal analytical checkpoints:
1H NMR Spectroscopy : The most definitive proof of success is the disappearance of the highly deshielded aldehyde proton singlet (typically observed at
9.9 – 10.2 ppm in ). Concurrently, a new methylene signal () will appear between 3.8 and 4.2 ppm. The diagnostic thiazole C2 proton (the proton sandwiched between the sulfur and nitrogen) should remain intact, typically appearing as a sharp singlet around 8.8 – 9.0 ppm.
LC-MS (ESI+) : Thiazole-containing amines ionize exceptionally well in positive electrospray ionization. The product will present a strong
peak. If an peak corresponding to the starting mass + 2 Da is observed without amine incorporation, the aldehyde was prematurely reduced to thiazole-5-ylmethanol. This indicates that the STAB was added too quickly or the amine was completely unreactive.
References
[2] Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
[1] Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure−Activity Relationship Study of N6‑(2-(4-(1H‑Indol-5-yl)piperazin-1-yl)ethyl)‑N6‑propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2. NIH. Available at:[Link]
[4] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes (2006). SciSpace. Available at:[Link]
[6] ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate. Available at:[Link]
[5] Reductive Amination - Common Conditions. Common Organic Chemistry. Available at:[Link]
[3] Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at:[Link]
Application Note: Knoevenagel Condensation of Thiazole Aldehydes
Introduction & Mechanistic Rationale The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction, widely utilized in drug development to synthesize α,β-unsaturated compounds from aldehydes and activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction, widely utilized in drug development to synthesize α,β-unsaturated compounds from aldehydes and active methylene compounds[1]. When applied to thiazole aldehydes—critical pharmacophores in medicinal chemistry—the reaction demands specific optimization. Thiazole rings possess multiple heteroatoms (nitrogen and sulfur) that can coordinate with traditional strong Lewis acid catalysts, often leading to catalyst deactivation, heteroatom poisoning, or unwanted side reactions[2]. Consequently, mild, green, and highly specific catalytic systems are required to achieve high yields and purity without degrading the sensitive heterocyclic core[3].
Comparative Reactivity of Thiazole Isomers
The position of the formyl group on the thiazole ring fundamentally dictates its electrophilicity and, consequently, the reaction kinetics[4]. Understanding this causality is essential for selecting the appropriate catalytic conditions:
Thiazole-2-carboxaldehyde: The C2 position is highly electron-deficient due to the combined inductive (-I) electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes the C2-carbonyl carbon highly reactive toward nucleophilic attack by the carbanion generated from the active methylene compound, resulting in the fastest reaction times[4].
Thiazole-4-carboxaldehyde: Exhibits intermediate reactivity, as it is adjacent to the nitrogen but further from the sulfur atom[4].
Thiazole-5-carboxaldehyde: The C5 position is relatively electron-rich due to resonance contributions from the sulfur and nitrogen lone pairs. This delocalization reduces the partial positive charge on the carbonyl carbon, necessitating longer reaction times, elevated temperatures, or stronger base catalysis[4].
Quantitative Reactivity Data
The following table summarizes the expected reactivity trends and optimized conditions for the three primary thiazole aldehyde isomers when reacted with a standard active methylene (e.g., malononitrile).
Table 1: Comparative Reactivity and Optimized Conditions for Thiazole Aldehydes
Aldehyde Isomer
Electrophilicity
Optimal Catalyst System
Time (h)
Expected Yield (%)
Thiazole-2-carboxaldehyde
High
Ni(NO3)₂·6H₂O / DBU
1 - 4
85 - 95
Thiazole-4-carboxaldehyde
Moderate
Ni(NO3)₂·6H₂O / DBU
4 - 8
75 - 85
Thiazole-5-carboxaldehyde
Low
DBU / Piperidine (Heat)
8 - 16
60 - 75
(Note: Data synthesized from comparative reactivity trends and green protocol optimizations[4],[3],[5]).
Experimental Workflows & Logical Relationships
To visualize the procedural logic and the kinetic differences between the isomers, refer to the following workflow and reactivity diagrams.
Experimental workflow for the Knoevenagel condensation of thiazole aldehydes.
Comparative reactivity kinetics of thiazole aldehyde isomers.
Validated Experimental Protocols
The following protocols are designed to avoid the use of harsh, environmentally damaging solvents while maximizing yield through thermodynamic principles.
Protocol A: Aqueous Condensation using Ni(NO₃)₂·6H₂O
Causality: Water is an environmentally benign solvent that actively drives the reaction forward via the hydrophobic effect. As the highly conjugated, hydrophobic Knoevenagel adduct forms, it precipitates out of the aqueous phase, shifting the chemical equilibrium toward the product (Le Chatelier's Principle)[3]. Ni(NO₃)₂ acts as a mild Lewis acid that activates the carbonyl oxygen without irreversibly coordinating to the thiazole nitrogen[3].
Step-by-Step Methodology:
Preparation: In a 25 mL round-bottom flask, add malononitrile (1.0 mmol, 66 mg) and thiazole-2-carboxaldehyde (1.0 mmol, 113 mg).
Solvent & Catalyst: Add 10 mL of deionized water to the flask, followed by 5 mol% of Ni(NO₃)₂·6H₂O (14.5 mg)[3].
Execution: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C).
Monitoring: Check the reaction progress via TLC (Hexane:EtOAc 7:3) every 30 minutes until the aldehyde spot is fully consumed.
Isolation: Once complete, filter the precipitated solid through a Büchner funnel. Wash the crude solid with cold water (2 × 5 mL) to remove the water-soluble catalyst.
Purification: Recrystallize the crude product from hot ethanol to yield the pure α,β-unsaturated dinitrile.
Protocol B: Base-Catalyzed Condensation using DBU/H₂O Complex
Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base. When complexed with water, it forms a mild Brønsted base system. This complex efficiently deprotonates the active methylene compound to form a stable carbanion without triggering the Cannizzaro reaction or causing self-condensation of the thiazole aldehyde, which is a common failure mode with strong bases like NaOH[1],[5].
Step-by-Step Methodology:
Catalyst Preparation: Pre-form the DBU/H₂O complex by mixing DBU (1.0 mmol) with H₂O (25.0 mmol) and stirring for 3 hours at room temperature[5].
Reaction Setup: To a separate flask containing the active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol) and thiazole-4-carboxaldehyde (1.0 mmol), add the pre-formed DBU/H₂O complex[5].
Execution: Stir the mixture at room temperature. The reaction will typically turn deep yellow/orange as the extended conjugated system forms.
Isolation: Upon completion (verified by TLC), filter the precipitated solid. The filtrate containing the DBU/water complex can be recycled for subsequent runs[5].
Drying: Dry the isolated solid under vacuum to obtain the final product.
Self-Validating Analytical Parameters
A robust protocol must be a self-validating system. To ensure the Knoevenagel condensation of the thiazole aldehyde was successful, cross-reference your analytical data against these expected parameters:
Thin Layer Chromatography (TLC): Thiazole aldehydes typically exhibit higher Rf values in non-polar solvent systems (e.g., Hexane:EtOAc 7:3) compared to the highly polar Knoevenagel adducts. The product spot will be intensely UV-active at 254 nm and 365 nm due to the newly formed extended π-conjugation.
¹H NMR Spectroscopy (Critical Validation): The defining self-validating feature is the complete disappearance of the characteristic aldehyde proton signal (a sharp singlet at δ 9.8–10.2 ppm). Concurrently, a new vinylic proton signal must emerge. For thiazole Knoevenagel adducts, this vinylic proton typically resonates as a sharp singlet between δ 7.5–8.5 ppm, depending on the electron-withdrawing strength of the active methylene groups[6].
FT-IR Spectroscopy: Confirm the disappearance of the strong C=O stretch of the starting aldehyde (~1690–1710 cm⁻¹) and the appearance of a conjugated C=C stretch (~1600–1620 cm⁻¹). If malononitrile was used, a sharp, distinct C≡N stretch must appear at ~2200 cm⁻¹[6].
References
[2] Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin (Tokyo). URL:[Link]
[1] Green Methods Of Synthesis For Knoevenagel Condensation. EduBirdie. URL: [Link]
[3] A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. URL:[Link]
[6] An efficient method for Knoevenagel condensation: A facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Green Chemistry Letters and Reviews. URL:[Link]
[5] Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. URL: [Link]
Application Note: Synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde via Nucleophilic Aromatic Substitution (SNAr)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary The thiazole ring is a privileged scaffold in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary
The thiazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and immunomodulators[1]. Functionalization of the thiazole core is critical for exploring structure-activity relationships (SAR). This application note details a robust, high-yielding protocol for the synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. By leveraging a Nucleophilic Aromatic Substitution (SNAr) methodology, researchers can efficiently couple 2-chlorothiazole-5-carbaldehyde with 4-methylpiperidine[2].
Mechanistic Rationale & Causality
To successfully execute and troubleshoot this reaction, one must understand the underlying electronic properties of the thiazole system.
The calculated pi-electron density of a neutral thiazole marks the C5 position as the primary electrophilic site and C2 as the nucleophilic site[3]. However, the introduction of a halogen (chloride) at C2 and a formyl group (-CHO) at C5 completely inverts this reactivity profile[4].
Electrophilic Activation: The C5-carbaldehyde acts as a powerful electron-withdrawing group (EWG). It depletes the electron density of the thiazole ring, highly activating the C2 position toward nucleophilic attack[1].
Meisenheimer Complex Stabilization: When the secondary amine (4-methylpiperidine) attacks the C2 carbon, a transient anionic intermediate (Meisenheimer complex) is formed. The C5-formyl group stabilizes this negative charge via resonance[5].
Leaving Group Expulsion: The chloride ion, being an excellent leaving group, is rapidly expelled, restoring the aromaticity of the thiazole ring and yielding the final product[2].
Figure 1: S_NAr mechanism of 2-chlorothiazole-5-carbaldehyde with 4-methylpiperidine.
Reaction Optimization Data
Selecting the correct solvent and base is critical for SNAr reactions. The table below summarizes the quantitative optimization data for this specific transformation, highlighting why DMF and K2CO3 are the optimal choices.
Solvent
Base
Temperature (°C)
Time (h)
Yield (%)
Causality / Observation
THF
TEA
25
24
45
Poor conversion; THF lacks the polarity to stabilize the intermediate.
MeCN
K2CO3
60
12
78
Good yield, but slower kinetics due to moderate solvent polarity.
Equipment: Flame-dried 50 mL round-bottom flask, magnetic stirrer, nitrogen/argon line, TLC plates (Silica gel 60 F254).
Step-by-Step Methodology
Step 1: Reaction Setup
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorothiazole-5-carbaldehyde (1.0 g) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the highly activated 2-chloro position into a 2-hydroxythiazole derivative.
Step 2: Base Addition
Add anhydrous K2CO3 (1.87 g) to the stirring solution[2].
Causality: K2CO3 is largely insoluble in DMF. It acts as a mild, heterogeneous proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the 4-methylpiperidine nucleophile.
Step 3: Nucleophile Addition & Heating
Add 4-methylpiperidine (0.81 g) dropwise at room temperature. Once added, heat the reaction mixture to 60 °C for 4 hours.
Causality: While the reaction can proceed at room temperature, mild heating to 60 °C provides the necessary activation energy to overcome the slight steric hindrance imposed by the piperidine ring, ensuring complete conversion within a practical timeframe[1].
Step 4: Self-Validating Monitoring
Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent system.
Validation Check: The starting material (2-chlorothiazole-5-carbaldehyde) is strongly UV-active and will elute with an Rf of ~0.6. The successful formation of the product is indicated by the appearance of a new, highly UV-active spot at a lower Rf (~0.3), reflecting the increased polarity of the amine-substituted product. LC-MS should confirm a mass of [M+H]+m/z 211.09.
Step 5: Workup & Extraction
Upon complete consumption of the starting material, cool the mixture to room temperature and pour it into ice-cold deionized water (30 mL). Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).
Causality: The aqueous quench serves a dual purpose: it halts the reaction and forces the highly polar DMF and inorganic salts into the aqueous phase, partitioning the organic product into the EtOAc layer.
Step 6: Washing & Purification
Wash the combined organic layers rigorously with deionized water (3 x 20 mL) followed by brine (20 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes).
Causality: Multiple water washes are absolutely critical. Residual DMF can severely interfere with column chromatography resolution and downstream biological assays.
Figure 2: Step-by-step experimental workflow for the S_NAr reaction and product isolation.
Troubleshooting Guide
Issue: Stalled Reaction / Low Yield.
Cause: Inactive base or protonation of the nucleophile.
Solution: Ensure K2CO3 is freshly oven-dried. If the reaction stalls, an additional 0.5 equivalents of 4-methylpiperidine and base can be added.
Issue: Product Degradation / Black Tar Formation.
Cause: Overheating the highly activated aldehyde.
Solution: Do not exceed 60 °C. The 5-carbaldehyde group is sensitive to extreme thermal stress in the presence of strong bases[4].
References
KYNURENINE PRODUCTION INHIBITOR - European Patent Office. Source: googleapis.com.
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. Source: Benchchem.
A Comparative Guide to the Synthetic Utility of 2-Methoxy-1,3-thiazole-4-carbaldehyde and 2-Chlorothiazole-4. Source: Benchchem.
Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan | The Journal of Organic Chemistry. Source: ACS Publications.
synthesis of Schiff bases from 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde
Application Note & Detailed Protocol Strategic Synthesis of Novel Thiazole-Piperidine Schiff Bases: A Modular Approach for Drug Discovery Scaffolds Audience: Researchers, Medicinal Chemists, and Drug Development Professi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Detailed Protocol
Strategic Synthesis of Novel Thiazole-Piperidine Schiff Bases: A Modular Approach for Drug Discovery Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and characterization of novel Schiff bases derived from 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. Thiazole-based Schiff bases are a class of compounds with significant pharmacological potential, demonstrating a wide array of biological activities including antibacterial, antifungal, and antiproliferative properties[1][2][3]. The core chemical structure, defined by an azomethine group (–C=N–), is crucial for its biological action, often through interactions with the active sites of enzymes[1]. This protocol details a robust and versatile acid-catalyzed condensation method, providing the rationale behind each step to empower researchers in adapting the methodology for creating diverse compound libraries. We present a self-validating workflow, from reaction setup and purification to detailed spectroscopic characterization, ensuring the reliable synthesis of these high-potential therapeutic scaffolds.
Introduction: The Scientific Rationale
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. Schiff bases, formed through the condensation of primary amines with active carbonyl compounds, represent a privileged scaffold in this endeavor[3][4]. Their synthetic accessibility and diverse biological activities make them highly attractive starting points for drug discovery programs[2][4].
The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous approved drugs and serves as a building block for compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents[1][5][6]. Its ability to engage in hydrogen bonding and coordinate with metal ions contributes to its potent bioactivity[1][7].
Complementing the thiazole core, the piperidine ring system is another prevalent feature in bioactive molecules, known to enhance pharmacokinetic properties and contribute to target binding. Notably, piperidinyl thiazole derivatives have been successfully developed as potent fungicides, demonstrating the synergistic potential of combining these two scaffolds[8].
This application note addresses the synthesis of Schiff bases from 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde . This specific starting material is strategically designed to merge the therapeutic potential of the thiazole ring with the favorable properties of the piperidine moiety. The following protocols provide a detailed, field-proven methodology for reacting this aldehyde with various primary amines to generate a library of novel Schiff bases for downstream screening and development.
Reaction Scheme and Mechanism
The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The acid catalyst enhances the electrophilicity of the carbonyl carbon by protonating the oxygen atom. The reaction culminates in the elimination of a water molecule to form the stable imine (azomethine) bond.
Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.
Experimental Workflow Overview
The overall process is designed for efficiency and reproducibility, moving from reagent preparation to the final, validated compound.
Various primary amines (e.g., aniline, 4-chloroaniline, 2-aminophenol)
Absolute Ethanol (ACS Grade)
Glacial Acetic Acid (Catalyst)
Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)
Standard laboratory glassware, including a round-bottom flask and reflux condenser
Magnetic stirrer and hotplate
Filtration apparatus (Büchner funnel)
Melting point apparatus
FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer
General Protocol for Schiff Base Synthesis
This protocol describes a general method applicable to a wide range of primary amines.
Reagent Dissolution: In a 100 mL round-bottom flask, dissolve 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (1.0 eq.) and the desired primary amine (1.0-1.1 eq.) in absolute ethanol (25-30 mL).
Rationale: Ethanol is an excellent solvent for the reactants and the resulting Schiff base, and its boiling point is suitable for reflux conditions. Using a slight excess of the amine can help drive the reaction to completion.
Catalyst Addition: To the stirred solution, add 2-3 drops of glacial acetic acid.
Rationale: The acid catalyst is essential to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine[9][10]. The reaction is typically slow without a catalyst.
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Rationale: Heating the reaction under reflux provides the necessary activation energy to overcome the reaction barrier, significantly increasing the reaction rate without loss of solvent[1]. Typical reaction times range from 4 to 8 hours, depending on the reactivity of the amine.
Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
Rationale: The synthesized Schiff bases are often less soluble in cold ethanol than the starting materials, allowing for isolation via precipitation.
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities[1].
Rationale: Washing with cold solvent minimizes the loss of the desired product while effectively removing impurities.
Drying and Final Product: Dry the purified solid in a vacuum oven. The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) if necessary. Record the final yield and melting point.
Protocol for Spectroscopic Characterization
The trustworthiness of the synthesis is validated by confirming the chemical structure of the product.
FT-IR Spectroscopy: Acquire an FT-IR spectrum of the product.
Confirmation Criteria: Look for the disappearance of the C=O stretching band from the aldehyde (typically ~1680-1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically ~3300-3500 cm⁻¹). Crucially, confirm the appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹[7][11].
¹H NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent and acquire a ¹H NMR spectrum.
Confirmation Criteria: The most telling signal is the appearance of a singlet for the azomethine proton (-CH=N-), typically downfield between 8.0 and 9.0 ppm[12]. The aldehyde proton signal (usually >9.5 ppm) should be absent. Other signals corresponding to the thiazole, piperidine, and amine-derived aryl/alkyl groups should be present and integrate to the correct proton counts.
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the synthesized compound.
Confirmation Criteria: The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should match the calculated molecular weight of the target Schiff base.
Data Presentation & Expected Results
The following tables summarize expected data for the synthesis of a representative Schiff base derivative using 4-chloroaniline as the primary amine.
Table 1: Synthesis Parameters for a Representative Derivative
Parameter
Value
Starting Aldehyde
2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde
Primary Amine
4-chloroaniline
Solvent
Absolute Ethanol
Catalyst
Glacial Acetic Acid
Reaction Time
~6 hours
Appearance
Yellow to Orange Solid
Expected Yield
75-85%
Table 2: Expected Spectroscopic Data for the Schiff Base from 4-chloroaniline
Technique
Characteristic Signal
Expected Value/Region
FT-IR
C=N (Imine) Stretch
1610-1630 cm⁻¹
C-Cl Stretch
700-800 cm⁻¹
¹H NMR
Azomethine Proton (-CH=N-)
8.5 - 8.8 ppm (singlet)
Thiazole Proton
~8.0 ppm (singlet)
Aromatic Protons
7.2 - 7.5 ppm (multiplets)
Mass Spec
[M+H]⁺ (for C₁₈H₂₀ClN₄S)
Calculated: 360.12, Observed: m/z ~361.1
Potential Applications & Future Directions
The synthesized thiazole-piperidine Schiff bases are prime candidates for biological screening. Given the established activities of related compounds, these novel molecules could exhibit significant potential as:
Antibacterial and Antifungal Agents: The thiazole ring and azomethine group are known to impart antimicrobial properties[1][3][13].
Anticancer Agents: Many thiazole derivatives and Schiff bases have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines[2][3].
Antioxidant Compounds: The scaffold may act as a potent radical scavenger, a valuable property for treating diseases associated with oxidative stress[1][14].
Future work should focus on synthesizing a diverse library by varying the primary amine component and subsequently screening this library against a panel of bacterial, fungal, and cancer cell lines to identify lead compounds for further optimization.
Conclusion
This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of novel Schiff bases from 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. By explaining the rationale behind the experimental choices and providing clear benchmarks for characterization, this guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The modular nature of this synthesis allows for the creation of diverse molecular scaffolds with high potential for therapeutic applications.
References
Asif, M. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. PMC. Available at: [Link]
Qureshi, A., & Pradhan, A. (n.d.). Schiff Bases of Thiazole Conjugate: Synthesis, Characterization and Antibacterial Screening. Jetir.Org. Available at: [Link]
Tekale, A. S., & Muthal, B. N. (2023). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]
Asian Journal of Chemistry. (2024). Synthesis, Characterization, Molecular Docking Studies and Biological Evaluation of Thiazole Schiff Base Analogs. Asian Journal of Chemistry. Available at: [Link]
Semantic Scholar. (n.d.). Synthesis and Characterization of Schiff Bases (Derived From Thiazole) And Their Complexes With Cobalt(II) , Nickel(II) and Co. Semantic Scholar. Available at: [Link]
Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link]
MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]
Asian Journal of Chemistry. (2022). A Facile Synthesis of Thiazole Derivatives bearing Imidazole Moiety, Schiff Bases and their O-Glucosides. Asian Journal of Chemistry. Available at: [Link]
Qeios. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. Qeios. Available at: [Link]
Royal Society of Chemistry. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Publishing. Available at: [Link]
NIH. (2019). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. NIH. Available at: [Link]
The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). ResearchGate. Available at: [Link]
Eurasian Chemical Communications. (2023). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases. Eurasian Chemical Communications. Available at: [Link]
Indian Journal of Pharmaceutical Education and Research. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2018). PMC. Available at: [Link]
Green Synthesis of Metal Complexes of Thiazole-Based Schiff Bases: A Review. (n.d.). ResearchGate. Available at: [Link]
Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde. (n.d.). ResearchGate. Available at: [Link]
Royal Society of Chemistry. (n.d.). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry. Available at: [Link]
PubMed. (2024). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. PubMed. Available at: [Link]
ResearchGate. (2025). Design, Synthesis, Spectroscopic Characterization, and Antibacterial Evaluation of Thiazolidine-2,4-dione-Based 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. Impactfactor.org. Available at: [Link]
Application Note: Optimized Procedures for Nucleophilic Aromatic Substitution (SNAr) on 2-Chlorothiazole
Executive Summary The 2-aminothiazole and 2-alkoxythiazole scaffolds are ubiquitous in medicinal chemistry, appearing in drugs such as Dasatinib (Bcr-Abl inhibitor) and Avatrombopag . While transition-metal-catalyzed cro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-aminothiazole and 2-alkoxythiazole scaffolds are ubiquitous in medicinal chemistry, appearing in drugs such as Dasatinib (Bcr-Abl inhibitor) and Avatrombopag . While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, Nucleophilic Aromatic Substitution (SNAr) remains the most atom-economical and scalable method for functionalizing 2-chlorothiazoles.
However, 2-chlorothiazole is significantly less reactive than its pyrimidine or pyrazine counterparts due to fewer ring nitrogens. This guide provides field-proven protocols to overcome this kinetic barrier, focusing on solvent effects, base selection, and thermal/microwave activation strategies.
Mechanistic Insight & Reactivity Profiling[1][2]
The Kinetic Challenge
Unlike 2-chloropyrimidine (
), 2-chlorothiazole possesses only one ring nitrogen to stabilize the anionic transition state. The reaction proceeds via an Addition-Elimination mechanism where the formation of the Meisenheimer Complex is typically rate-determining.[1]
Activation: The C=N bond acts as an electron sink. The sulfur atom, while less electronegative than nitrogen, provides inductive withdrawal (-I effect), further activating the C-2 position.
Leaving Group Effect: In SNAr, the bond breaking of the leaving group occurs after the rate-determining step. Consequently, highly electronegative groups that stabilize the intermediate accelerate the reaction: F > Cl ≈ Br > I .
Practical Tip: If 2-chlorothiazole fails, switching to 2-fluorothiazole often lowers the required temperature by 30–50°C.
Mechanism Visualization
The following diagram illustrates the critical stabilization of the Meisenheimer intermediate.
Figure 1: Reaction coordinate of SNAr on 2-chlorothiazole showing the critical intermediate stabilization.
Experimental Protocols
Solvent & Base Selection Matrix
Success depends on the "nakedness" of the nucleophile. Polar aprotic solvents are essential to solvate cations while leaving anions reactive.[2]
Parameter
Standard Condition
High-Difficulty Condition
Notes
Solvent
DMF, DMSO, NMP
DMSO or Sulfolane
DMSO accelerates rates ~10-50x vs THF.
Base
K2CO3, DIPEA
NaH, Cs2CO3, t-BuOK
Cs2CO3 improves solubility in organic solvents.
Temp
80–100 °C
120–160 °C (Microwave)
Thermal reflux often insufficient for anilines.
Conc.
0.5 – 1.0 M
1.0 – 2.0 M
Higher concentration favors bimolecular kinetics.
Protocol A: Amination with Primary/Secondary Amines
Best for: Aliphatic amines (morpholine, piperazine, primary alkyl amines).
Materials:
2-Chlorothiazole (1.0 equiv)
Amine (1.2 – 1.5 equiv)
K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)
Solvent: DMSO (anhydrous preferred)
Step-by-Step Procedure:
Setup: Charge a reaction vial with 2-chlorothiazole (1 mmol, 119 mg) and K2CO3 (2 mmol, 276 mg).
Solvation: Add DMSO (1.0 mL). Note: High concentration (1M) is critical for rate.
Addition: Add the amine (1.2 mmol). If the amine is a volatile liquid, add it last.
Reaction:
Thermal: Seal and heat to 90 °C for 4–12 hours.
Microwave: Heat at 130 °C for 20–40 minutes (High Absorption setting).
Monitoring: Check TLC (EtOAc/Hexane). Look for the disappearance of the non-polar chloride spot.
Workup:
Cool to RT.
Dilute with water (10 mL). The product often precipitates.
If solid: Filter and wash with water/hexanes.
If oil: Extract with EtOAc (3x), wash with brine (2x) to remove DMSO, dry over Na2SO4, and concentrate.
Protocol B: Etherification (Alkoxylation)
Best for: Synthesis of 2-alkoxythiazoles using alcohols.
Materials:
2-Chlorothiazole (1.0 equiv)
Alcohol (1.5 equiv)
NaH (60% in oil, 1.5 equiv)
Solvent: THF (0 °C to RT) or DMF (if heating required)
Step-by-Step Procedure:
Deprotonation: To a dry flask under N2, add NaH (1.5 equiv) washed with hexanes (optional). Suspend in anhydrous THF or DMF.
Alkoxide Formation: Dropwise add the alcohol (1.5 equiv) at 0 °C. Stir for 15–30 mins until H2 evolution ceases.
Substrate Addition: Add 2-chlorothiazole (1.0 equiv) dropwise (if liquid) or as a solution in the solvent.
Reaction:
Primary Alcohols: Stir at RT for 2–6 hours.
Secondary/Steric Alcohols: Heat to 60–80 °C.
Quench:Carefully quench with sat. NH4Cl solution at 0 °C.
Workup: Extract with Et2O or EtOAc. Critical: Wash organic layer extensively with water to remove DMF if used.
Troubleshooting & Optimization Workflow
If the standard protocols yield <50% conversion, follow this logic tree:
Figure 2: Decision matrix for optimizing stalled SNAr reactions.
Critical Troubleshooting Table
Observation
Root Cause
Solution
Starting Material Remains
Nucleophile too weak or temp too low.
Switch solvent to DMSO (anhydrous). Increase temp to 120 °C. Use microwave.
Hydrolysis Product (Thiazolone)
Wet solvent or hygroscopic base.
Use anhydrous solvents.[3] Switch base to Cs2CO3 (dried).
Dark Tarry Mixture
Polymerization or decomposition.
Lower temperature.[4] Run under N2 atmosphere. Check if amine is oxidizing.
Product Water Soluble
Polar amine used.
Do not use aqueous workup. Evaporate DMF/DMSO directly (Genevac) or use SCX columns.
References
Mechanistic Foundations of SNAr
Topic: General mechanism and Meisenheimer complex stabilization.[5][6]
Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
Application Notes & Protocols: Leveraging 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde as a Versatile Scaffold for Novel Kinase Inhibitor Synthesis
Abstract Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a cornerstone of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefor...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a cornerstone of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery. The thiazole ring is a privileged heterocyclic scaffold, forming the core of several clinically approved drugs due to its ability to establish key interactions within the ATP-binding site of kinases.[1][2][3] This document introduces 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde, a promising but underexplored building block for the synthesis of novel kinase inhibitors. We provide a detailed scientific rationale for its use, outlining the strategic importance of its three key structural motifs: the bio-active thiazole core, the synthetically versatile C5-aldehyde, and the property-modulating 2-(4-methylpiperidino) group. This guide furnishes researchers with detailed, field-proven protocols for key synthetic transformations and presents a strategic framework for its application in targeted drug discovery programs.
Part 1: Scientific Rationale and Design Strategy
The design of a successful kinase inhibitor relies on the strategic combination of a core scaffold that interacts with the highly conserved ATP-binding pocket and peripheral moieties that confer selectivity and drug-like properties. 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is an exemplary starting point that embodies this philosophy.
The Thiazole Core: A Privileged Kinase Hinge-Binder
The thiazole moiety is a five-membered aromatic heterocycle containing both nitrogen and sulfur. This structure is a common feature in a multitude of kinase inhibitors, including the dual Src/Abl inhibitor Dasatinib.[4] Its utility stems from:
Hydrogen Bonding Capacity: The ring nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site. This region connects the N- and C-lobes of the kinase and is a foundational interaction for many Type I and Type II inhibitors.
Bioisosteric Replacement: The thiazole ring serves as a bioisostere for other aromatic systems like phenyl or pyrimidine rings, offering a unique electronic and steric profile that can be exploited to fine-tune binding affinity and selectivity.[1][5]
Scaffold Rigidity: The aromatic nature of the ring provides a rigid and planar scaffold, which minimizes the entropic penalty upon binding and allows for the precise geometric projection of appended functional groups into specific sub-pockets of the active site.
The C5-Carbaldehyde: A Gateway to Structural Diversity
The aldehyde functional group at the C5 position is a powerful and versatile chemical handle. Unlike the more electron-deficient C2 position, the C5-aldehyde offers a balance of reactivity suitable for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.[6] This enables the systematic exploration of chemical space extending from the core scaffold. Key transformations, for which protocols are provided below, include:
Reductive Amination: To introduce amine-containing side chains that can target solvent-exposed regions or form additional hydrogen bonds.
Wittig and Horner-Wadsworth-Emmons Reactions: To install alkenyl linkers, providing access to different geometries and lengths.
Knoevenagel Condensation: To create α,β-unsaturated systems, which can act as Michael acceptors or as rigid linkers.
Oxidation and Amide Coupling: Conversion of the aldehyde to a carboxylic acid allows for the formation of amide bonds, a ubiquitous linker in kinase inhibitors that often provides an additional hydrogen bond donor/acceptor pair.[7]
The 2-(4-Methylpiperidino) Group: A Modulator of Physicochemical Properties and Selectivity
The substituent at the C2 position of the thiazole ring often projects towards the solvent-exposed region of the ATP binding site. The 4-methylpiperidine moiety is a strategic choice that can profoundly influence the molecule's overall profile:
Solubility and Permeability: The basic nitrogen of the piperidine ring can be protonated at physiological pH, significantly enhancing aqueous solubility—a common challenge in drug development. The overall lipophilicity, tuned by the methyl group, is critical for achieving the balance required for cell membrane permeability.
Targeting the Solvent Front: This group can form favorable interactions with residues in the outer regions of the ATP pocket or simply improve solvent accessibility, contributing to the overall binding affinity. Many successful kinase inhibitors, such as AZD0530, incorporate similar N-alkylated piperazine/piperidine motifs to optimize their pharmacokinetic profiles.[8]
Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation than more electron-rich or sterically accessible groups.
The logical relationship for utilizing this building block in a drug discovery cascade is outlined below.
Caption: Drug discovery workflow starting from the title compound.
Part 2: Synthetic Protocols and Methodologies
The following protocols are presented as robust, self-validating procedures. Each step includes guidance on reaction monitoring, purification, and characterization to ensure reproducibility and integrity.
Protocol 2.1: Synthesis of Starting Material: 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde
Rationale: The title compound can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. 2-Bromothiazole-5-carbaldehyde is the ideal precursor, where the bromine at the electron-deficient C2 position is readily displaced by the secondary amine, 4-methylpiperidine.
Materials:
2-Bromothiazole-5-carbaldehyde (1.0 equiv)
4-Methylpiperidine (1.2 equiv)
Potassium Carbonate (K₂CO₃) (2.5 equiv)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc), Diethyl ether, Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromothiazole-5-carbaldehyde and anhydrous DMF (approx. 0.2 M concentration).
Add K₂CO₃ followed by 4-methylpiperidine.
Heat the reaction mixture to 80 °C and stir.
Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes) or LC-MS. The reaction is typically complete within 4-6 hours.
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3x).
Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF and salts.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., 10% to 50%).
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: Reductive Amination with a Substituted Aniline
Rationale: This protocol describes the coupling of the aldehyde with an aniline derivative, a common motif in kinase inhibitors, using sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent that is tolerant of many functional groups and does not readily reduce the aldehyde in the absence of the imine intermediate.
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
Acetic Acid (catalytic, ~5% v/v)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
In a dry flask under an inert atmosphere, dissolve the thiazole-5-carbaldehyde and the substituted aniline in anhydrous DCE.
Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
Add NaBH(OAc)₃ portion-wise over 10 minutes. Caution: Gas evolution may occur.
Reaction Monitoring: Stir at room temperature and monitor by LC-MS. The reaction is typically complete in 2-12 hours.
Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
Extract the aqueous layer with Dichloromethane (DCM) or EtOAc (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
Purification & Characterization: Purify via column chromatography (silica gel, EtOAc/hexanes or DCM/methanol gradient) and characterize by NMR and HRMS.
Protocol 2.3: Knoevenagel Condensation with Diethyl Malonate
Rationale: This reaction creates a new carbon-carbon double bond, extending the scaffold and providing ester functionalities that can be further modified (e.g., hydrolysis and amide coupling). Piperidine is used as a mild base catalyst.
Combine the thiazole-5-carbaldehyde, diethyl malonate, and the solvent (Toluene) in a round-bottom flask equipped with a Dean-Stark apparatus (if using Toluene) or a condenser (if using Ethanol).
Add piperidine as a catalyst.
Heat the mixture to reflux.
Reaction Monitoring: Follow the reaction progress by TLC or LC-MS. The formation of water will be visible in the Dean-Stark trap. The reaction is typically complete in 3-6 hours.
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
Dissolve the residue in EtOAc and wash with dilute HCl (1M) to remove piperidine, followed by water and brine.
Dry the organic layer over MgSO₄, filter, and concentrate.
Purification & Characterization: Purify the product by column chromatography and characterize by NMR and HRMS.
Protocol 2.4: Two-Step Conversion to a Thiazole-5-Carboxamide
Rationale: This two-step sequence first oxidizes the aldehyde to the corresponding carboxylic acid using a mild oxidant (Pinnick oxidation) and then couples the acid with an amine using a standard peptide coupling reagent like HATU. This avoids harsh oxidation conditions that could affect the thiazole or piperidine rings.
In a dry flask, dissolve the carboxylic acid, amine, and HATU in anhydrous DMF.
Cool the solution to 0 °C and add DIPEA dropwise.
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by LC-MS.
Perform an aqueous work-up as described in Protocol 2.1 (Step 5-7).
Purify the final amide product by column chromatography or preparative HPLC. Characterize by NMR and HRMS.
The following diagram illustrates the synthetic utility of the aldehyde starting material.
Caption: Key synthetic transformations of the C5-aldehyde.
Part 3: Application in Kinase Inhibitor Design - A Hypothetical Case Study Targeting CDK9
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition is a validated strategy in oncology.[5] Thiazole-based structures have shown potent CDK9 inhibitory activity.[1] We propose using 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde to generate a library of CDK9 inhibitors.
Design Strategy: The core scaffold will serve as a hinge-binder. We will use reductive amination (Protocol 2.2) and amide coupling (Protocol 2.4) to introduce various substituted aryl groups, which are known to occupy the ribose and phosphate-binding regions of the ATP pocket.
Table 1: Proposed Library of Hypothetical CDK9 Inhibitors
Compound ID
Synthetic Route
R-Group (Ar)
Rationale for R-Group Selection
CDK9-Inh-01
Protocol 2.2
2,6-dichlorophenyl
Explores steric hindrance and halogen bonding potential.
CDK9-Inh-02
Protocol 2.2
3-ethynylphenyl
Alkyne can act as H-bond acceptor or enable click chemistry.
CDK9-Inh-03
Protocol 2.4
4-(morpholino)phenyl
Morpholine enhances solubility and can form H-bonds.
Technical Support Center: Synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. This document provides in...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help improve reaction yields and purity.
Introduction
The synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is a multi-step process that often involves the formation of a 2-aminothiazole intermediate, followed by a formylation reaction. While the synthetic route is well-established, achieving high yields and purity can be challenging. This guide addresses common issues encountered during the synthesis, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.
The primary synthetic route involves two key stages:
Hantzsch Thiazole Synthesis: Formation of the 2-(4-methylpiperidin-1-yl)thiazole core.
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C5 position of the thiazole ring.
Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.
Here we address some of the most common questions and issues that arise during the synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde.
FAQ 1: My overall yield is consistently low (below 40%). What are the most likely causes?
Low yields can stem from issues in either the Hantzsch thiazole synthesis or the Vilsmeier-Haack formylation step.
Possible Causes & Solutions:
Incomplete Hantzsch Reaction: The initial condensation to form the thiazole ring may be inefficient.
Troubleshooting:
Reagent Purity: Ensure the purity of your starting materials, particularly the α-haloketone and the thiourea derivative. Impurities can lead to side reactions.
Reaction Conditions: The Hantzsch synthesis is sensitive to pH and temperature. Ensure the reaction is run under optimal conditions, which may require some optimization for your specific substrate.[1][2]
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is commonly used, but other polar solvents like DMF or dioxane could be explored.
Inefficient Vilsmeier-Haack Formylation: The formylation of the thiazole ring is a critical step where yield can be lost.[3][4][5]
Troubleshooting:
Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from POCl₃ and DMF, must be prepared correctly. Ensure that the POCl₃ is fresh and added slowly to chilled DMF to control the exothermic reaction.[3][6]
Reaction Temperature: The formylation is typically carried out at low temperatures (0-5 °C) initially, followed by a period at room temperature or gentle heating. Deviations from the optimal temperature profile can lead to side reactions or incomplete conversion.
Work-up Procedure: The hydrolysis of the iminium salt intermediate to the aldehyde is a crucial final step. Careful and complete aqueous work-up is necessary to ensure full conversion to the desired product.[4]
Product Degradation: The final aldehyde product may be sensitive to the reaction or purification conditions.
Troubleshooting:
Purification Method: Avoid harsh purification conditions. Column chromatography on silica gel is a common method, but care should be taken to choose an appropriate solvent system to prevent product degradation on the column.
Storage: Store the purified product under an inert atmosphere and at low temperatures to prevent oxidation or decomposition.
FAQ 2: I am observing a significant side product during the Vilsmeier-Haack formylation. What could it be?
The Vilsmeier-Haack reaction can sometimes lead to the formation of unwanted side products, especially with highly activated or substituted thiazole rings.[7][8]
Common Side Products & Prevention:
Potential Side Product
Plausible Cause
Prevention Strategy
Di-formylated Product
The thiazole ring is highly activated, leading to a second formylation.
Use stoichiometric amounts of the Vilsmeier reagent. Maintain low reaction temperatures to control reactivity.
N,N-dimethylformimidamide
The free amino group in a 2-aminothiazole starting material can react with the Vilsmeier reagent.[7]
Ensure the amino group of the thiazole is appropriately substituted (in this case, with the 4-methylpiperidine moiety) before the formylation step.
Products of Ring Opening
Harsh reaction conditions (e.g., high temperatures, excess strong acid) can lead to the degradation of the thiazole ring.
Carefully control the reaction temperature and use the recommended stoichiometry of reagents.
FAQ 3: What is the optimal temperature for the Vilsmeier-Haack formylation and why is it critical?
The temperature of the Vilsmeier-Haack reaction is a critical parameter that must be carefully controlled to ensure a good yield and minimize side reactions.[3][4]
Temperature Profile & Rationale:
Initial Addition (0-5 °C): The Vilsmeier reagent is a highly reactive electrophile. Adding the thiazole substrate to the pre-formed reagent at a low temperature helps to control the initial exothermic reaction and prevent the formation of side products.
Reaction Progression (Room Temperature or Gentle Heating): After the initial addition, the reaction mixture is often allowed to warm to room temperature or gently heated to drive the reaction to completion. The optimal temperature and time for this stage will depend on the specific substrate and should be monitored by TLC or LC-MS.
Consequences of Improper Temperature Control:
Too High: Can lead to the formation of di-formylated products, decomposition of the starting material or product, and other unwanted side reactions.
Too Low: May result in an incomplete reaction, leading to a low yield of the desired product.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key stages of the synthesis.
Protocol 1: Synthesis of 2-(4-methylpiperidin-1-yl)thiazole
This protocol is a generalized procedure for the Hantzsch thiazole synthesis.
Materials:
1-(4-methylpiperidin-1-yl)thiourea
1,3-Dichloroacetone
Ethanol
Sodium bicarbonate
Procedure:
Dissolve 1-(4-methylpiperidin-1-yl)thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Add a solution of 1,3-dichloroacetone (1.1 equivalents) in ethanol dropwise to the stirred solution at room temperature.
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2-(4-methylpiperidin-1-yl)thiazole.
Protocol 2: Vilsmeier-Haack Formylation of 2-(4-methylpiperidin-1-yl)thiazole
This protocol details the formylation of the thiazole intermediate.
Materials:
2-(4-methylpiperidin-1-yl)thiazole
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Ice bath
Procedure:
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF and cool it to 0 °C in an ice bath.
Slowly add POCl₃ (1.2 equivalents) dropwise to the chilled DMF while maintaining the temperature below 5 °C.
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
Dissolve 2-(4-methylpiperidin-1-yl)thiazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the product with DCM.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde.
Visualizing the Workflow
To better understand the troubleshooting process, the following diagram outlines a decision-making workflow for addressing low yield issues.
Caption: Troubleshooting workflow for low yield.
References
Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Retrieved from [Link]
ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]
Khalifa, M. E. (n.d.).
National Center for Biotechnology Information. (2014, May 1). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. PMC. Retrieved from [Link]
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. Retrieved from [Link]
ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]
PubMed. (2006, May 15). Optimization of 2-aminothiazole derivatives as CCR4 antagonists. Retrieved from [Link]
Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Retrieved from [Link]
ResearchGate. (n.d.). Formylation reactions of some thiazole. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]
Journal of Physics: Conference Series. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Prevention of Oxidation & Recovery Protocols
Ticket ID: THC-ox-005
Status: Open Resource
Audience: Medicinal Chemists, Process Chemists, Inventory Managers
Executive Summary: The "Silent Killer" of Yields
Thiazole-5-carbaldehyde (CAS: 1003-32-3) is a critical intermediate in the synthesis of antiretrovirals (e.g., Ritonavir analogs) and antineoplastic agents. However, it suffers from a common yet frequently overlooked instability: Aerobic Autoxidation .
Unlike simple alkyl aldehydes, the electron-deficient thiazole ring renders the formyl group highly susceptible to radical attack. If stored improperly (e.g., under air, at room temperature), the aldehyde converts to thiazole-5-carboxylic acid . This impurity is not just inert ballast; it alters reaction stoichiometry and can poison transition-metal catalysts used in downstream couplings (e.g., Suzuki-Miyaura).
This guide provides the mechanistic understanding to prevent this degradation and the protocols to reverse it if it occurs.
The Mechanism: Why Does It Oxidize?
User Question: "I stored my bottle in a cabinet for 3 months, and now the solid has turned into a gum/oil. What happened?"
Technical Explanation:
You are witnessing Radical Autoxidation .[1] This is a chain reaction initiated by trace metals, light, or heat. The thiazole ring withdraws electron density, but the C-H bond of the aldehyde remains the weak link. Once a radical is formed, it reacts with atmospheric oxygen to form a peracid, which then oxidizes a second molecule of aldehyde.[2]
Visualization: The Autoxidation Cascade
The following pathway illustrates how one initiation event destroys two molecules of your starting material.
Figure 1: Radical chain mechanism converting Thiazole-5-carbaldehyde to its carboxylic acid.
Storage Protocols: Preventing Degradation
Directive: Treat Thiazole-5-carbaldehyde as a "Perishable Reagent."
Parameter
Recommendation
Scientific Rationale
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and provides a better "blanket" in the vial than Nitrogen. Oxygen exclusion breaks the propagation step.
Temperature
-20°C (Freezer)
Low temperature kinetically inhibits the radical initiation step.
Container
Amber Glass + Parafilm/Tape
Amber glass blocks UV light (photo-initiation). Taping the cap prevents oxygen diffusion through the threads.
Handling
Warm to RT before opening
Prevents condensation of atmospheric water, which can lead to hydrate formation or hydrolysis issues.
Troubleshooting & Recovery: "Save Your Sample"
User Question: "My NMR shows a small peak at 13.5 ppm and the melting point is depressed. Can I purify it?"
Diagnosis:
1H NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of a broad carboxylic acid singlet (~13-14 ppm).
Physical State: Pure Thiazole-5-carbaldehyde is often a low-melting solid (MP ~92-94°C) or crystalline powder. If it is a sticky oil or gum, it is likely contaminated with the acid or autoxidation byproducts.
Recovery Workflow
Don't discard the sample. Use the Bicarbonate Wash (for minor oxidation) or Bisulfite Adduct (for deep cleaning).
Figure 2: Decision tree for selecting the appropriate purification method based on impurity levels.
Protocol A: The Bicarbonate Wash (Rapid Cleanup)
Best for removing small amounts of carboxylic acid.
Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Wash: Extract the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃).
Chemistry: The carboxylic acid (pKa ~3-4) is deprotonated to the water-soluble carboxylate. The aldehyde remains in the organic layer.
Finish: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Best for recovering aldehyde from complex mixtures or heavily degraded samples.
This method exploits the ability of aldehydes to form water-soluble sulfonate salts, leaving non-aldehyde impurities (and some acids) in the organic layer.
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).
Step-by-Step:
Adduct Formation: Dissolve crude aldehyde in a minimal amount of Ethanol or Ether. Add excess saturated NaHSO₃ solution with vigorous stirring for 30-60 mins.
Isolation:
If solid precipitates:[3] Filter the white solid (the adduct). Wash with ether.
If no precipitate: Extract the aqueous mixture with Ether/EtOAc.[4] Keep the Aqueous layer (contains the aldehyde adduct). Discard the organic layer (contains impurities).
Regeneration:
Place the solid adduct (or aqueous solution) in a flask.
Add saturated Na₂CO₃ (or 10% NaOH) dropwise until pH > 10. Note: Do this carefully; heat may be generated.[4]
Stir for 15 mins to reverse the equilibrium.
Extraction: Extract the regenerated aldehyde into DCM or EtOAc (3x).
Drying: Dry combined organics over MgSO₄ and concentrate.
Analytical Data Reference
Compare your batch against these standard values to verify success.
Property
Pure Thiazole-5-carbaldehyde
Oxidized (Thiazole-5-carboxylic acid)
Appearance
Crystalline Solid / Pale Yellow Oil
White/Off-white Powder or Gum
IR (Carbonyl)
~1670-1690 cm⁻¹ (Aldehyde C=O)
~1700-1725 cm⁻¹ (Acid C=O) + Broad OH
1H NMR (DMSO-d6)
~10.1 ppm (s, 1H, CHO)
~13.5 ppm (br s, 1H, COOH)
Solubility
Soluble in DCM, EtOAc, MeOH
Soluble in MeOH, Aqueous Base
References
Mechanism of Aldehyde Autoxidation
Liu, Z., et al. (2023). "Light-induced autoxidation of aldehydes to peracids and carboxylic acids." Royal Society of Chemistry. Link
Bisulfite Purification Protocols
Furigay, M. H., et al. (2018).[5] "Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol." FAO AGRIS. Link
BenchChem Technical Support.[3][6] "Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts." Link
Chemical Properties & Safety
ChemicalBook. "Thiazole-5-carboxaldehyde Properties and Safety." Link
BLD Pharm.[7] "Safety Data Sheet: Thiazole-5-carboxaldehyde." Link
Technical Support Center: Removing Unreacted 4-Methylpiperidine
Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet sometimes troublesome secondary amine in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain techniques are chosen and how to troubleshoot them effectively.
Understanding the Challenge: The Properties of 4-Methylpiperidine
Before diving into purification strategies, a firm grasp of the physicochemical properties of 4-methylpiperidine is crucial for making informed decisions.
Visual confirmation of its presence in reaction mixtures.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you might encounter during the workup of your reaction.
Scenario 1: My desired product is non-polar and I'm struggling to remove 4-methylpiperidine by simple aqueous washes.
Question: I've performed my reaction and need to remove the excess 4-methylpiperidine. I've tried washing the organic layer with water, but I still see the amine in my NMR spectrum. What's going on and what should I do?
Answer:
This is a classic purification challenge. While 4-methylpiperidine is miscible with water, a simple water wash is often insufficient to completely remove it from an organic solvent due to partitioning effects. The key is to exploit its basicity through an acid-base extraction.
Causality: 4-Methylpiperidine is a secondary amine and therefore basic. By washing your organic solution with a dilute acid, you protonate the amine, forming a water-soluble ammonium salt. This salt will have a much higher affinity for the aqueous phase than the organic phase, allowing for its efficient removal.
Protocol: Acid-Base Extraction for 4-Methylpiperidine Removal [5]
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.
Acidic Wash: Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 1 M citric acid.
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.
Phase Separation: Allow the layers to separate completely. The protonated 4-methylpiperidine will now be in the lower aqueous layer (if using a solvent less dense than water) or the upper aqueous layer (if using a solvent denser than water).
Drain and Repeat: Carefully drain the aqueous layer. To ensure complete removal, repeat the acidic wash (steps 2-4) one or two more times with fresh aqueous acid.
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.
Scenario 2: My product is acid-sensitive. How can I remove 4-methylpiperidine without using a strong acid?
Question: My target molecule contains acid-labile functional groups. An acidic workup is not an option. Are there alternative methods?
Answer:
Absolutely. In cases where your product's integrity is compromised by acidic conditions, you have several excellent alternatives. The most common and effective are scavenger resins and chromatography.
1. Scavenger Resins: The "Catch and Release" Approach
Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[6] For removing a secondary amine like 4-methylpiperidine, an electrophilic scavenger resin is ideal.
Causality: These resins contain functional groups (e.g., isocyanate, aldehyde) that covalently bind to the nucleophilic amine.[7] Since the resin is a solid, it can be easily removed by simple filtration, leaving your purified product in the solution. This method is highly selective and avoids harsh pH changes.
Protocol: Amine Removal with an Isocyanate Scavenger Resin
Resin Selection: Choose a polystyrene-based scavenger resin functionalized with isocyanate groups.
Stoichiometry: Calculate the molar excess of 4-methylpiperidine in your reaction mixture. Add the scavenger resin in a 2-3 fold molar excess relative to the unreacted amine.
Incubation: Add the resin to your crude reaction solution (dissolved in a suitable solvent like dichloromethane or THF). Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the resin and the concentration of the amine.
Monitoring: You can monitor the removal of 4-methylpiperidine by TLC or LC-MS.
Filtration: Once the scavenging is complete, simply filter the reaction mixture to remove the resin.
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
2. Flash Column Chromatography: The Separation Standard
Flash chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Causality: Amines can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[8] To mitigate this, you can either use a basic modifier in your eluent or employ a different stationary phase.
Protocol: Flash Chromatography for Amine Purification
Option A: Modified Silica Gel Chromatography
Stationary Phase: Standard silica gel.
Eluent System: Use a non-polar/polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This will "cap" the acidic sites on the silica, preventing strong amine adsorption and improving peak shape.[8]
Procedure: Follow standard flash chromatography procedures for column packing, sample loading, and fraction collection.
Option B: Alternative Stationary Phases
Amine-Functionalized Silica: This stationary phase provides a less acidic environment, leading to better peak shapes for basic compounds.[8]
Alumina (Basic or Neutral): Alumina is another excellent alternative to silica for purifying amines.
Reversed-Phase C18 Silica: If your product is sufficiently polar, reversed-phase chromatography using a mobile phase like water/acetonitrile can be very effective.[9]
Frequently Asked Questions (FAQs)
Q1: Can I remove 4-methylpiperidine by distillation?
A1: Yes, if your desired product has a significantly higher boiling point (a difference of at least 50 °C is ideal) and is thermally stable. 4-Methylpiperidine has a boiling point of 122-124 °C.[2][3] Simple distillation or distillation under reduced pressure can be an effective, solvent-free method for its removal from non-volatile products.
Q2: I used 4-methylpiperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS). How do I ensure it's completely washed away?
A2: In SPPS, thorough washing after the deprotection step is critical. 4-Methylpiperidine is commonly used as a 20% solution in DMF for this purpose.[10][11] To ensure its complete removal from the resin, a series of washes with the synthesis solvent (e.g., DMF) is necessary. A typical wash protocol would involve multiple cycles of adding DMF, agitating the resin, and draining the solvent. The efficiency of washing can be monitored by collecting the final wash and testing its basicity.
Q3: Are there any safety concerns I should be aware of when handling 4-methylpiperidine?
A3: Yes. 4-Methylpiperidine is a flammable liquid and vapor.[1][12] It can cause severe skin burns and eye damage and is harmful if swallowed.[1][12][13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: I've heard of using azeotropic distillation. Is that applicable here?
A4: Azeotropic distillation is a technique used to separate components that have similar boiling points by adding a third component that forms an azeotrope with one of them. While this is a powerful technique, for the removal of 4-methylpiperidine from a high-boiling product, simple or vacuum distillation is generally more straightforward and sufficient.
References
Covalent Scavengers for Primary and Secondary Amines. Google Search.
Technical Support Center: Stability & Handling of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde . This compound features a "push-pull" electronic system—an electron-donating piperidine moiety at the 2-position and an electron-withdrawing carbaldehyde at the 5-position. While this makes it a highly valuable intermediate and pharmacophore, it also introduces specific instability vectors in solution[1].
This guide provides causality-driven explanations, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.
Structural Vulnerability Analysis
To prevent degradation, you must first understand the molecular causality behind it. The molecule contains three distinct functional zones, each with specific solvent and environmental liabilities:
The 5-Carbaldehyde Group (Electrophilic Center): The aldehyde carbon is highly electrophilic due to the electron-withdrawing nature of the carbonyl oxygen, exacerbated by the thiazole ring. It is highly susceptible to autoxidation (forming the corresponding carboxylic acid) and nucleophilic attack by protic solvents[1].
The Thiazole Core (Redox Sensitive): The sulfur atom within the thiazole ring is a known site for oxidation, potentially forming sulfoxides or sulfones when exposed to peroxides or prolonged atmospheric oxygen[2].
The 2-Aminothiazole Linkage (Enamine-like System): The nitrogen of the 4-methylpiperidine ring is conjugated with the thiazole system. In acidic solutions, protonation alters the electronic distribution, potentially triggering ring-opening or accelerating the degradation of the core[3].
Caption: Primary degradation pathways of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde in solution.
Frequently Asked Questions (Troubleshooting)
Q1: I prepared a 10 mM stock solution in DMSO. After two weeks at room temperature, my biological assay results dropped by 40%. What happened?A1: Chemical decomposition of 2-aminothiazole derivatives in DMSO at room temperature is a well-documented phenomenon that frequently misleads biological screening campaigns[4]. DMSO is hygroscopic and can act as a mild oxidant over time. The "push-pull" nature of your molecule accelerates DMSO-mediated oxidation of the 5-carbaldehyde to the carboxylic acid.
Fix: Aliquot DMSO stocks immediately upon preparation, flush the headspace with Argon, and store at -80°C. Never subject the main stock to freeze-thaw cycles.
Q2: During LC-MS analysis using a Methanol/Water gradient, I observed a new peak with a mass shift of +32 Da. Is my compound impure?A2: This is an artifact of your analytical method, not an inherent impurity. The highly electrophilic 5-carbaldehyde reacts with methanol in the mobile phase to form a hemiacetal (+32 Da).
Fix: Switch your organic mobile phase from Methanol to Acetonitrile (MeCN). Acetonitrile is aprotic and will not form adducts with the aldehyde[1].
Q3: My compound solution turned from pale yellow to dark brown after being left on the benchtop over the weekend. Can I still use it?A3: No. The color change indicates severe photodegradation and potential polymerization. The thiazole core and the enamine-like nitrogen are sensitive to UV and ambient light, which can trigger radical-mediated ring-opening[2].
Fix: Always use amber-colored glassware or wrap vials in aluminum foil when handling the solution on the benchtop.
Quantitative Stability Data
The following table summarizes the expected half-life (
) and primary degradation products of the compound in various common laboratory solvents. Data represents generalized kinetics for 2-aminothiazole-5-carbaldehydes at 25°C.
Solvent System
Storage Temp
Expected
Primary Degradant Identified
Recommended Action
DMSO (Anhydrous)
-80°C
> 12 months
None detected
Optimal for long-term storage.
DMSO (Ambient)
25°C
14 - 21 days
Carboxylic acid (Oxidation)
Do not store at room temp.
Methanol
25°C
< 2 hours
Hemiacetal / Acetal
Avoid protic solvents.
Acetonitrile
4°C
~ 6 months
Trace Sulfoxide
Good for short-term analytical prep.
Aqueous Buffer (pH 7.4)
37°C
48 - 72 hours
Carboxylic acid
Prepare fresh for in vitro assays.
Validated Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems. They include built-in controls to confirm whether degradation is due to your handling or the inherent chemistry of the batch.
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: To prepare a 10 mM stock solution that resists autoxidation and hydrolysis.
Purge the Solvent: Sparge anhydrous DMSO (≥99.9% purity, packaged under argon) with dry Argon gas for 15 minutes to displace dissolved oxygen.
Equilibration: Allow the vial of lyophilized 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde to reach room temperature in a desiccator before opening. This prevents atmospheric moisture condensation.
Dissolution: Dissolve the compound in the sparged DMSO to achieve a 10 mM concentration. Vortex gently; do not sonicate, as cavitation can induce localized heating and radical formation.
Aliquoting: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes.
Inert Atmosphere Sealing: Blanket the headspace of each tube with a gentle stream of Argon before capping.
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.
Objective: To map the specific degradation profile of your batch to differentiate between API degradation and assay interference.
Sample Prep: Prepare a 1 mg/mL stock in Acetonitrile (MeCN).
Stress Conditions (Setup in parallel):
Control: 100 µL stock + 100 µL MeCN (Wrap in foil, store at 4°C).
Oxidative Stress: 100 µL stock + 100 µL 3%
(Incubate 4h at 25°C).
Acidic Stress: 100 µL stock + 100 µL 0.1 M HCl (Incubate 4h at 60°C).
Photolytic Stress: 100 µL stock + 100 µL MeCN (Expose to direct UV light for 4h).
Quenching: Neutralize the acidic sample with 0.1 M NaOH. Quench the oxidative sample with saturated sodium thiosulfate.
Analysis: Inject 2 µL of each sample onto an LC-MS equipped with a Photodiode Array (PDA) detector (scan 200-400 nm). Use a C18 column with a Water/MeCN gradient containing 0.1% Formic Acid.
Validation Check: The control sample must show >99% purity. If the control shows degradation, your starting material was compromised prior to the stress test.
Caption: Experimental workflow for forced degradation and stability-indicating LC-MS analysis.
References
Metabolomic screening and identification of bioactivation pathways of ritonavir. National Institutes of Health (NIH) / PMC. Available at:[Link]
Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. MalariaWorld. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion & Catalyst Poisoning
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Status: Active Guide[1]
Executive Summary: The Thiazole Challenge
Thiazole aldehydes (particularly 2- and 4-isomers) present a unique set of challenges in reductive amination compared to their benzenoid counterparts. As a Senior Application Scientist, I frequently see projects stall here due to two fundamental mechanisms:
Electronic Deactivation: The electron-deficient nature of the thiazole ring makes the carbonyl carbon highly electrophilic, yet the adjacent nitrogen and sulfur atoms can destabilize the intermediate hemiaminal or imine through inductive effects and lone-pair repulsion.
Catalyst Poisoning: The high affinity of the thiazole sulfur for transition metals renders standard catalytic hydrogenation (H₂/Pd-C) ineffective, often resulting in <10% conversion or complete reaction arrest.
This guide moves beyond standard textbook protocols to provide field-tested solutions for these specific heterocycles.
Diagnostic Workflow
Before altering reagents, identify the bottleneck using this logic flow.
Figure 1: Decision tree for diagnosing reaction failure in thiazole reductive aminations.
Troubleshooting Guide (Q&A)
Phase 1: The Equilibrium Bottleneck (Imine Formation)
Q: I am using Sodium Triacetoxyborohydride (STAB) in DCE, but I still see significant unreacted aldehyde after 24 hours. Why?
A: This is the most common failure mode. While STAB is excellent for "one-pot" procedures, thiazole aldehydes often struggle to form the imine species in equilibrium, especially with weakly nucleophilic amines (e.g., anilines or electron-deficient amines).
The Mechanism: STAB is selective; it reduces the imine, not the aldehyde.[2] If the equilibrium favors the aldehyde (due to water presence or electronic repulsion), the reductant has nothing to reduce.
The Fix: You must force the equilibrium.
Add a Desiccant: Add activated 4Å Molecular Sieves or MgSO₄ to the reaction mixture.
Use a Lewis Acid (The "Gold Standard"): Switch to the Titanium(IV) Isopropoxide [Ti(OiPr)₄] method. Titanium acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving imine formation to completion before the reductant is added [1, 2].
Q: Can I just add acetic acid to push the reaction?
A: Acetic acid (AcOH) helps catalyze imine formation, but it does not remove water.[1] For stubborn thiazoles, AcOH is often insufficient. If you are seeing <50% conversion with AcOH, you need to switch to anhydrous conditions with Ti(OiPr)₄.
Phase 2: Catalyst Poisoning (Hydrogenation)
Q: I tried catalytic hydrogenation (H₂, Pd/C) to avoid boron waste, but the reaction stopped at 5% conversion. Is my catalyst dead?
A: Your catalyst isn't dead; it's poisoned. Thiazoles are "catalyst poisons."[3][4] The sulfur atom has a lone pair that binds irreversibly to the active palladium sites, preventing hydrogen adsorption [3].
The Fix: Do not use heterogeneous transition metal catalysts (Pd, Pt, Ni) for thiazole reductive aminations unless absolutely necessary.
Alternative: If you must use hydrogenation (e.g., strict regulations on boron), you generally need:
Massive catalyst loading (20–50 wt%).
Higher pressures (50–100 psi).
Rhodium (Rh) or Ruthenium (Ru) catalysts, which are sometimes more sulfur-tolerant than Palladium, though this is substrate-dependent.
Recommendation: Stick to hydride reductions (STAB or NaBH₄) for this class of compounds.[1]
Phase 3: Side Reactions
Q: I see a major byproduct that looks like the alcohol (reduced aldehyde). How do I stop this?
A: This occurs when the reductant attacks the aldehyde directly because imine formation was too slow.
Cause: Using a non-selective reductant (like NaBH₄) before the imine is fully formed, or using STAB with a highly reactive aldehyde that reduces faster than it condenses.
The Fix:
Sequential Addition: Do not mix everything at once. Stir the aldehyde + amine (with Ti(OiPr)₄ or sieves) for 2–6 hours first. Confirm imine formation by TLC (aldehyde spot disappears).[5] Then add the reductant.
Selectivity: Ensure you are using STAB (Sodium Triacetoxyborohydride) or NaCNBH₃, not NaBH₄, for the one-pot method. NaBH₄ reacts with aldehydes too fast for a one-pot mix.
In a dry flask under Nitrogen/Argon, dissolve the thiazole aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF (0.2 M concentration).
Add Ti(OiPr)₄ (1.25 equiv) dropwise.
Observation: The solution often turns yellow/orange or slightly cloudy.
Stir at room temperature for 4–6 hours. (For extremely hindered amines, heat to 40–50°C).
Checkpoint: Perform a mini-workup on an aliquot (add water, extract with EtOAc) and check TLC/LCMS. The aldehyde peak should be gone, replaced by the imine mass.[5]
Reduction:
Cool the mixture to 0°C (ice bath).
Add NaBH₄ (1.5 equiv) carefully (solid addition or predissolved in minimal EtOH).
Note: Using NaBH₄ is safe here because the aldehyde is already "protected" as the titanium-complexed imine.
Allow to warm to room temperature and stir for 2–4 hours.
Workup (Titanium Removal):
Crucial Step: Quench by adding 2N NaOH or saturated Rochelle's Salt solution. Stir vigorously for 30 minutes.
Titanium forms a white polymeric precipitate (TiO₂).[1]
Filter through a Celite pad to remove the titanium solids.
Extract the filtrate with EtOAc or DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Why this works: The Ti(OiPr)₄ acts as a Lewis acid to activate the thiazole carbonyl and chemically consumes the water produced (forming TiO₂ species), driving the equilibrium 100% to the imine [1].
References
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527–2532. Link
Maxted, E. B. "The Poisoning of Metallic Catalysts."[1] Advances in Catalysis, vol. 3, 1951, pp. 129–178. Link
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link
Technical Support Center: Recrystallization of Thiazole-5-Carbaldehyde Derivatives
This technical guide serves as a specialized knowledge base for the purification of thiazole-5-carbaldehyde derivatives . It is structured to function as an autonomous support center, providing decision-making frameworks...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide serves as a specialized knowledge base for the purification of thiazole-5-carbaldehyde derivatives . It is structured to function as an autonomous support center, providing decision-making frameworks, troubleshooting protocols, and validated methodologies for researchers.
The choice of solvent is dictated by the substituent at the C2 position of the thiazole ring, which drastically alters the polarity and crystal lattice energy of the molecule.
Solubility & Polarity Guide
Parent Scaffold: The thiazole-5-carbaldehyde core is electron-deficient. The aldehyde group adds polarity and reactivity (oxidation potential).
General Rule: Thiazole derivatives often exhibit "intermediate" polarity, making them too soluble in pure chlorinated solvents (DCM, CHCl₃) and insoluble in pure aliphatics (Hexane).
Derivative Class
Substituent (C2)
Recommended Solvent System
Mechanism/Notes
Amino-Thiazoles
Ethanol (95%) or EtOH/Water
High polarity due to H-bonding. Water acts as a powerful anti-solvent to force precipitation.
Aryl-Thiazoles
CHCl₃/Diethyl Ether or DCM/Hexane
Moderate polarity. Dissolve in minimal halogenated solvent; titrate with ether/alkane until turbid.
Halo-Thiazoles
Methanol or Ethyl Acetate/Heptane
Halogens decrease water solubility. Methanol often provides the right balance of solubility vs. temperature.
Alkyl-Thiazoles
Hexane/EtOAc (High Ratio)
often low-melting solids. prone to oiling out. Requires slow cooling or sublimation instead of crystallization.
Hydrazones
DMF/Ethanol or Acetic Acid
Very low solubility. Often requires high-boiling polar solvents or recrystallization from glacial acetic acid.
Standard Operating Procedures (SOPs)
SOP-01: Dual-Solvent Recrystallization (The "Titration" Method)
Best for: 2-Aryl and 2-Halo derivatives that are too soluble in alcohols.
Dissolution: Place crude solid in a flask. Add Dichloromethane (DCM) or Chloroform dropwise while heating gently (water bath, 40°C) until just dissolved. Do not use open flame.
Filtration: If the solution is dark/cloudy, add activated charcoal, stir for 5 mins, and filter hot through a Celite pad.
Precipitation: While keeping the solution warm, add the anti-solvent (Hexane or Diethyl Ether ) dropwise.
Visual Cue: Stop immediately when a persistent cloudiness (turbidity) appears.
Re-solubilization: Add 1-2 drops of the primary solvent (DCM) to clear the cloudiness.
Crystallization: Remove from heat. Cover the flask with a Kimwipe (not a stopper, allow slow evaporation). Let it stand at room temperature for 2 hours, then move to
.
SOP-02: Single-Solvent Recrystallization
Best for: 2-Aminothiazole derivatives.
Reflux: Suspend crude solid in Ethanol . Heat to reflux (
).
Saturation: If solid remains, add more Ethanol in small portions until dissolved. If fully dissolved immediately, boil off solvent until saturation is reached (crystals form on glass at the meniscus).
Cooling: Turn off heat. Allow the flask to cool on the hot plate (insulate with a beaker if necessary) to room temperature.
Critical Step: Do not plunge into ice immediately; this traps impurities.
Harvest: Filter crystals via vacuum filtration. Wash with cold Ethanol.
Troubleshooting Guide (Support Tickets)
Ticket #001: "My product is oiling out."
Issue: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask upon cooling.
Diagnosis: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/impure.
Corrective Actions:
The "Seeding" Fix: Re-heat to dissolve the oil. Allow to cool very slowly. When the temperature is just above the oiling point, add a "seed crystal" of pure product.
The "Trituration" Fix: If oil forms, decant the supernatant solvent. Add a non-solvent (e.g., Hexane) to the oil and scratch the glass vigorously with a spatula. This mechanical stress often induces solidification.
Temperature Control: Use a lower-boiling solvent (e.g., switch from Toluene to DCM) so the crystallization happens well below the compound's melting point.
Ticket #002: "The crystals are colored (Yellow/Brown) but should be white."
Issue: Persistent colored impurities, likely oxidized polymers or iodine traces (if using HI reduction).
Diagnosis: Thiazole aldehydes are susceptible to air oxidation, forming carboxylic acids or dark oligomers.
Corrective Actions:
Pre-Wash: Before recrystallization, dissolve crude in EtOAc and wash with saturated NaHCO₃ . This removes the carboxylic acid impurity (which is often the source of the color/gum).
Charcoal Treatment: During the hot dissolution step (SOP-01/02), add 5% w/w Activated Carbon. Filter while hot. Note: Carbon can adsorb product; use sparingly.
Ticket #003: "Yield is extremely low (<30%)."
Issue: Product remains in the mother liquor.
Diagnosis: Solvent volume was too high, or the compound is too soluble in the chosen solvent.
Corrective Actions:
Second Crop: Concentrate the mother liquor (filtrate) to half volume on a rotovap and cool to
.
Solvent Switch: If using Ethanol, switch to Ethanol/Water (8:2) . The addition of water drastically reduces solubility of organic thiazoles.
Visual Workflow: Decision Logic
The following diagram illustrates the decision-making process for solvent selection and troubleshooting.
Caption: Decision logic for solvent selection and troubleshooting during thiazole recrystallization. Blue nodes indicate starting points, Green nodes indicate solutions, and Red nodes indicate decision gates.
Quantitative Data Reference
Parameter
Thiazole-5-carbaldehyde
2-Methyl-thiazole-5-CHO
2-Bromo-thiazole-5-CHO
CAS Number
1003-32-3
1003-60-7
464192-28-7
Physical State
Liquid / Low-melt Solid
Solid
Solid
Melting Point
N/A (Liquid at RT)
Primary Impurity
Thiazole-5-carboxylic acid
Dimer / Aldol products
Hydrolysis products
Storage
(Inert Gas)
(Freezer)
(Dark)
Note: Pure unsubstituted thiazole-5-carbaldehyde is often a liquid or has a very low melting point. Recrystallization is generally reserved for the solid derivatives listed above.
References
LookChem. (n.d.). Thiazole-5-carboxaldehyde Properties and Suppliers. Retrieved March 3, 2026, from [Link]
Reference Data & Comparative Studies
Validation
1H NMR spectrum analysis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde
Topic: 1H NMR Spectrum Analysis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Introduction: The T...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR Spectrum Analysis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Introduction: The Thiazole Scaffold in Drug Discovery
The 2-aminothiazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of diverse pharmaceutical agents, including kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents.[1] The specific derivative 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde combines the electrophilic reactivity of the aldehyde with the lipophilic bulk of the 4-methylpiperidine tail.[1]
Precise structural characterization of this molecule is often complicated by the push-pull electronic nature of the 2-amino-5-formyl system.[1] This guide provides an authoritative technical analysis of its 1H NMR spectrum, comparing solvent systems and differentiating the product from common synthetic impurities.
Structural Analysis & Theoretical Shifts
Before acquisition, understanding the theoretical magnetic environment is crucial for valid assignment.
Aldehyde Proton (H-a): Highly deshielded due to the electron-withdrawing carbonyl and the thiazole ring current.[1] Expected > 9.5 ppm.[1][2][3][4]
Thiazole Proton (H-b): The C4-proton is a singlet, deshielded by the adjacent nitrogen and carbonyl.[1] Expected ~7.8–8.2 ppm.[1][3]
Piperidine Ring (H-c to H-f):
N-CH₂ (H-c): Deshielded by the aromatic amine nitrogen.[1]
Aliphatic Core (H-d, H-e): Multiplets typical of a chair conformation.
Methyl Group (H-f): A diagnostic doublet in the high-field region.[1]
Molecular Connectivity Diagram
Caption: Electronic connectivity and expected chemical shift influences within the target molecule.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for publication or regulatory filing, follow this optimized workflow.
Alternative: DMSO-d₆ (for solubility issues or to shift water peaks).[1]
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., KBr/NaBr from synthesis).
Acquisition Parameters (400 MHz or higher)
Pulse Sequence: zg30 (Standard 30° pulse).
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the aldehyde proton).
Scans (NS): 16–32 (Sufficient for >10 mg); 64 for <5 mg.[1]
Spectral Width: -2 to 14 ppm (Capture the downfield aldehyde).[1]
Comparative Analysis: Validating the Spectrum
This section compares the target molecule against its precursors and across solvent systems to provide a self-validating analysis logic.
Scenario A: Product vs. Precursor (2-Bromothiazole-5-carbaldehyde)
The most common synthesis is the SNAr displacement of a 2-halo precursor.[1]
Feature
Precursor: 2-Bromo-thiazole-5-CHO
Product: 2-(4-Methylpiperidinyl)-...
Diagnostic Conclusion
Aldehyde (-CHO)
Singlet, ~9.95 ppm
Singlet, ~9.70 ppm
Upfield shift due to electron donation from the amine.[1]
Thiazole (C4-H)
Singlet, ~8.40 ppm
Singlet, ~7.95 ppm
Significant shielding from the amino group resonance.[1]
Aliphatic Region
Silent (No peaks < 7 ppm)
Rich (0.9–4.5 ppm)
Presence of piperidine multiplets confirms coupling.[1]
Impurities
N/A
~2.6 ppm (free amine)
Check for residual unreacted 4-methylpiperidine.[1]
Scenario B: Solvent Effects (CDCl₃ vs. DMSO-d₆)
CDCl₃: Provides sharper resolution for the aliphatic piperidine multiplets. The aldehyde peak is typically around 9.6–9.7 ppm.
DMSO-d₆: Recommended if the product is a salt (e.g., HCl salt).[1] The aldehyde peak may shift downfield to ~9.8 ppm. Water peak at 3.33 ppm may obscure one piperidine signal; CDCl₃ is preferred for this lipophilic molecule.[1]
Detailed Data Assignment Table
Solvent: CDCl₃, 400 MHz, TMS Reference (0.00 ppm)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Justification
9.68
Singlet (s)
1H
-CHO
Aldehyde proton; deshielded by C=O and heteroaromatic ring.[1]
This diagram outlines the decision-making process for confirming the structure based on the NMR data.
Caption: Logical workflow for structural confirmation and impurity detection.
References
Structural Assignment of Thiazole-5-carbaldehydes
SpectraBase. "4-Methylthiazole-5-carboxaldehyde NMR Data".[1] John Wiley & Sons.[1] Link
Synthesis of 2-Aminothiazole Derivatives
Kamali, M. "Synthesis of some new 5-substituted of 2-amino-4-phenylthiazole derivatives".[1][5] Journal of Chemical and Pharmaceutical Research, 2016, 8(1):147-152.[1][5] Link
General NMR Shifts of Piperidine Derivatives
PubChem Compound Summary. "1-Methylpiperidine NMR Data". National Center for Biotechnology Information.[1] Link
Vilsmeier Formylation of Aminothiazoles
Meth-Cohn, O., et al. "N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features".[1] Journal of the Chemical Society, Perkin Transactions 1. Link
Characteristic IR Absorption Bands for Thiazole Aldehyde Carbonyl: A Comparative Guide
Executive Summary: The Thiazole Signature In medicinal chemistry, the thiazole ring is a privileged scaffold, often serving as a bioisostere for pyridine or benzene. However, characterizing thiazole-functionalized interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thiazole Signature
In medicinal chemistry, the thiazole ring is a privileged scaffold, often serving as a bioisostere for pyridine or benzene. However, characterizing thiazole-functionalized intermediates—specifically aldehydes—presents a unique spectroscopic challenge.[1] Unlike the consistent
band of benzaldehyde, thiazole aldehydes exhibit significant frequency shifts depending on the carbonyl's position relative to the sulfur and nitrogen heteroatoms.
This guide provides a definitive technical comparison of the infrared (IR) absorption characteristics of Thiazole-2-carbaldehyde , Thiazole-4-carbaldehyde , and Thiazole-5-carbaldehyde .[1] It synthesizes experimental data with mechanistic electronic theory to empower researchers to rapidly distinguish between these isomers.[1]
Mechanistic Insight: Why Position Matters
The vibrational frequency of the carbonyl stretch (
) is governed by the bond order, which is modulated by two competing electronic effects from the thiazole ring:
Inductive Withdrawal (-I): The electronegative Nitrogen (N) and Sulfur (S) atoms pull electron density away from the carbonyl carbon, shortening the C=O bond and increasing the frequency.
Resonance Donation (+R): The lone pair on the Sulfur atom can donate electron density into the ring and, through conjugation, to the carbonyl oxygen. This increases the single-bond character of the carbonyl, decreasing the frequency.
Electronic Topology of Thiazole Isomers
C2-Position (The Electron Deficient Node): Flanked by both N and S. The inductive withdrawal is maximized. Resonance stabilization is limited because the carbonyl is "nodal" between two withdrawing heteroatoms.
C4-Position (The Intermediate): Experiences moderate inductive effects and weaker resonance coupling compared to C5.
Visualization: Electronic Resonance Pathways
The following diagram illustrates the resonance contributions that dictate the spectral shifts.
Figure 1: Mechanistic flow illustrating how the position of the aldehyde group on the thiazole ring influences the Carbonyl Stretching Frequency.
Comparative Analysis: Spectral Fingerprints
The following table aggregates experimental data for thiazole aldehydes and their derivatives. Note that while unsubstituted values are the baseline, substituents (e.g., Bromine, Methyl) will cause predictable Hammett shifts.
Table 1: Characteristic IR Bands of Thiazole Carbaldehydes[3][4]
Feature
Thiazole-2-carbaldehyde
Thiazole-4-carbaldehyde
Thiazole-5-carbaldehyde
Benzaldehyde (Ref)
(Carbonyl)
1720 – 1740 cm⁻¹
1700 – 1715 cm⁻¹
1660 – 1695 cm⁻¹
1700 – 1705 cm⁻¹
Electronic Driver
Strong Inductive (-I) from N & S
Balanced -I / +R effects
Strong Resonance (+R) from S
Aromatic Conjugation
(Aldehyde)
2850 / 2750 cm⁻¹ (Doublet)
~2830 cm⁻¹ (Weak)
2820 / 2720 cm⁻¹ (Doublet)
2820 / 2720 cm⁻¹
Ring Breathing
~1480, 1420 cm⁻¹
~1500 cm⁻¹
~1520, 1375 cm⁻¹
1600, 1580 cm⁻¹
Example Compound
5-Bromo-4-methyl-thiazole-2-CHO
2-Methoxy-thiazole-4-CHO
4-Bromo-thiazole-5-CHO
Benzaldehyde
Example Value
1730 cm⁻¹ [1]
1690 cm⁻¹ (OMe shift) [2]
1688 cm⁻¹ [3]
1703 cm⁻¹
Critical Note on Fermi Resonance:
Like benzaldehyde, thiazole aldehydes often display a Fermi Resonance doublet in the C-H stretching region (
). This occurs when the fundamental C-H stretch couples with the first overtone of the C-H bending vibration (). This doublet is a definitive "Yes/No" diagnostic for the presence of the aldehyde group, distinguishing it from thiazole ketones or esters.
Experimental Validation Protocols
To ensure data integrity and reproducibility, the following protocols are recommended. The choice of sampling technique (ATR vs. Transmission) significantly affects the observed wavenumber.
Protocol A: Solid State Characterization (KBr Pellet)
Best for: High-resolution scans to resolve Fermi doublets.[1]
Preparation: Mix 1-2 mg of the thiazole aldehyde with 200 mg of dry spectral-grade KBr.
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
Measurement: Scan from 4000 to 400 cm⁻¹ with 4 cm⁻¹ resolution.
Validation: Check for the "Aldehyde Doublet" at 2820/2720 cm⁻¹. If absent, the sample may have oxidized to the carboxylic acid (broad O-H band at 2500-3300 cm⁻¹).
Protocol B: Solution Phase (Solvent Effects)
Best for: Comparing intrinsic electronic effects without crystal packing forces.
Solvent: Dissolve compound in
or (non-polar solvents are preferred to avoid H-bonding shifts).
, the will shift to lower wavenumbers (by 10-15 cm⁻¹) compared to due to weak hydrogen bonding with the solvent.
Thiazole-2-CHO is particularly sensitive to solvent polarity due to the exposed nitrogens.[1]
Decision Tree for Isomer Identification
Use this logic flow to assign your unknown thiazole aldehyde.
Figure 2: Spectral decision tree for assigning thiazole carbaldehyde isomers.
References
Smolecule. (2023).[1] 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde Spectral Data. Retrieved from
BenchChem. (2025).[1] Technical Guide: 2-methoxy-1,3-thiazole-4-carbaldehyde. Retrieved from
Growing Science. (2024). Synthesis and characterization of 4-Bromo-1,3-thiazole-5-carbaldehyde derivatives. Current Chemistry Letters. Retrieved from
RSC Publishing. (2023).[1] Infrared study of rotational isomerism in thiazole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions.[3] Retrieved from
MDPI. (2022).[1] Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation. Molecules. Retrieved from
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Piperidinyl Thiazoles
Introduction: The Significance of the Piperidinyl Thiazole Scaffold In the landscape of modern drug discovery, the piperidinyl thiazole motif has emerged as a privileged scaffold. Its unique combination of a basic, satur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Piperidinyl Thiazole Scaffold
In the landscape of modern drug discovery, the piperidinyl thiazole motif has emerged as a privileged scaffold. Its unique combination of a basic, saturated piperidine ring and an aromatic, electron-rich thiazole ring imparts favorable pharmacokinetic and pharmacodynamic properties. Thiazole derivatives are known to possess a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The piperidine moiety, a common feature in many pharmaceuticals, often enhances solubility and allows for specific interactions with biological targets.[4] Consequently, molecules incorporating this combined architecture are frequently investigated as potential therapeutics.
For researchers in drug development, unambiguous structural characterization is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), stands as a cornerstone technique for this purpose due to its exceptional sensitivity and specificity.[5][6] Understanding the characteristic fragmentation patterns of the piperidinyl thiazole core under Collision-Induced Dissociation (CID) is not merely an academic exercise; it is a critical tool for structure verification, metabolite identification, and impurity profiling.
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of protonated piperidinyl thiazole derivatives, primarily under Electrospray Ionization (ESI) conditions. We will dissect the key fragmentation pathways, compare the patterns across different analogs, and provide a robust experimental protocol for acquiring high-quality data.
Pillar 1: Fundamental Principles of Piperidinyl Thiazole Fragmentation
When a piperidinyl thiazole molecule enters the mass spectrometer using a soft ionization technique like ESI, it is typically protonated to form the pseudomolecular ion, [M+H]⁺.[7] The location of this proton is crucial as it directs the subsequent fragmentation pathways. Given the higher basicity of the aliphatic nitrogen in the piperidine ring compared to the thiazole nitrogens, protonation is most likely to occur on the piperidine nitrogen. This localization of charge initiates a cascade of bond cleavages.
The fragmentation of the [M+H]⁺ ion can be logically categorized into three primary pathways:
Piperidine Ring Fragmentation: Cleavages originating within the saturated piperidine ring.
Linker/Scaffold Cleavage: Fission of the bond(s) connecting the piperidine and thiazole moieties.
Thiazole Ring Fragmentation: Cleavages originating within the aromatic thiazole ring.
The following sections will explore these pathways in detail.
Pathway A: Piperidine Ring Degradation
The charged piperidine ring is often the primary site of fragmentation. The most dominant mechanism is α-cleavage , where the C-C bond adjacent to the protonated nitrogen breaks.[4] This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium ion. This pathway can result in the loss of substituents from the piperidine ring or initiate a more complex ring-opening cascade.
Another common fragmentation for six-membered rings involves the neutral loss of small molecules. For substituted piperidines, this can include the loss of water (18 Da) if a hydroxyl group is present, or the loss of ethene (28 Da) from the ring itself.[8] These characteristic losses are highly diagnostic for the presence of the piperidine scaffold. Studies on complex piperidine-containing molecules like fentanyl analogs confirm that piperidine ring degradation is a major fragmentation route in ESI-MS/MS.[9]
Pathway B: Thiazole Ring Fragmentation
The thiazole ring, being aromatic, is generally more stable than the piperidine ring.[10] However, it possesses its own set of characteristic fragmentation patterns. Common cleavages involve the expulsion of small, stable neutral molecules. These include the loss of a hydrogen cyanide (HCN) molecule or the cleavage of the C-S bonds. The specific fragmentation pathway is highly dependent on the nature and position of substituents on the thiazole ring. For instance, studies on various thiazole derivatives show that fragmentation is a specific process that can be used for structural elucidation.[11][12]
Pathway C: Inter-Ring Cleavage (Scaffold Fission)
Perhaps the most structurally informative fragmentation involves the cleavage of the bond connecting the two heterocyclic systems. This fission results in product ions that correspond to the isolated piperidinyl moiety and the isolated thiazole moiety. The relative abundance of these fragment ions provides insight into the charge affinity of each piece. In a study of piperidinyl thiazole isoxazolines, researchers observed a product ion consistent with the "free piperidinyl scaffold," directly confirming this cleavage pathway.[13] This type of fragmentation is invaluable for confirming the core structure and identifying the location of various substituents.
Pillar 2: Visualizing the Fragmentation Cascade
To provide a clear visual model, the following diagram illustrates the primary fragmentation pathways for a generic protonated N-aryl-piperidinyl-thiazole structure.
Caption: Primary fragmentation pathways of a generic protonated piperidinyl thiazole.
Pillar 3: Comparative Fragmentation Data
The following table summarizes observed fragmentation patterns for representative piperidinyl thiazole derivatives reported in the literature. This comparative data highlights how substituent changes can influence which fragmentation pathways are favored.
This section provides a detailed, step-by-step methodology for acquiring high-fidelity MS/MS spectra of piperidinyl thiazole compounds.
Sample Preparation & System Suitability
Stock Solution: Prepare a 1 mg/mL stock solution of the piperidinyl thiazole analyte in a suitable solvent (e.g., methanol or acetonitrile).
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
System Suitability Test (SST): Before analyzing the sample, inject a known standard (e.g., reserpine or a well-characterized in-house compound) to verify instrument sensitivity, mass accuracy, and chromatographic performance. The system is deemed ready when the SST compound's retention time, peak area, and signal-to-noise ratio are within ±10% of established values.
Liquid Chromatography (LC) Method
LC System: A standard HPLC or UHPLC system.
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting efficient protonation in the ESI source.[7]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes. This should be optimized to ensure the analyte is well-resolved from any impurities.
Flow Rate: 0.2 - 0.4 mL/min.
Injection Volume: 1 - 5 µL.
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS) Method
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Ion Trap) equipped with an ESI source.
Ionization Mode: Positive Ion Mode. This is selected due to the basic nature of the piperidine nitrogen, which readily accepts a proton.[4]
MS Scan 1 (Full Scan):
Objective: Determine the m/z of the protonated precursor ion, [M+H]⁺.
Scan Range: m/z 100-1000 (or a range that brackets the expected molecular weight).
MS Scan 2 (Product Ion Scan / MS/MS):
Objective: Fragment the precursor ion to generate the characteristic product ion spectrum.
Precursor Ion: Isolate the [M+H]⁺ ion identified in the full scan.
Collision Gas: Argon.
Collision Energy (CE): This is the most critical parameter to optimize. Perform multiple injections, varying the CE (e.g., in steps of 5-10 eV, from 10 to 50 eV). A low CE will result in minimal fragmentation, while a high CE may cause excessive fragmentation, losing diagnostic ions. The optimal CE provides a rich spectrum with a good distribution of fragment ions.
Data Analysis
Identify the [M+H]⁺ ion in the full scan spectrum.
Analyze the product ion spectrum obtained at the optimal collision energy.
Propose structures for the major fragment ions by calculating the mass differences (neutral losses) from the precursor ion.
Compare the observed fragments against the characteristic pathways described in this guide (Piperidine Ring, Thiazole Ring, and Scaffold Fission).
Conclusion
The mass spectrometric fragmentation of piperidinyl thiazoles is a predictable and systematic process governed by the fundamental principles of gas-phase ion chemistry. By understanding the three primary fragmentation pathways—piperidine ring degradation, thiazole ring cleavage, and inter-ring scaffold fission—researchers can confidently elucidate the structures of novel compounds. The protonated piperidine nitrogen typically initiates the fragmentation cascade, leading to diagnostic α-cleavages and neutral losses. The comparative analysis of different analogs and the application of a robust, optimized LC-MS/MS protocol, as detailed in this guide, provide the necessary tools for drug development professionals to characterize these vital molecules with high confidence and scientific rigor.
References
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives. (2012). ProQuest. Retrieved March 3, 2026, from [Link]
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1967). Journal of the Chemical Society B: Physical Organic. Retrieved March 3, 2026, from [Link]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. (n.d.). Scientific & Academic Publishing. Retrieved March 3, 2026, from [Link]
Qin, N., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(2), 277-291. Retrieved March 3, 2026, from [Link]
Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Retrieved March 3, 2026, from [Link]
Ahn, K., et al. (2011). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Journal of medicinal chemistry, 54(18), 6222-6234. Retrieved March 3, 2026, from [Link]
Valli, M., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved March 3, 2026, from [Link]
Gatilov, Y. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 982. Retrieved March 3, 2026, from [Link]
Kadi, A. A., et al. (2018). LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Advances, 8(3), 1530-1538. Retrieved March 3, 2026, from [Link]
Acar, Ç., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity. Retrieved March 3, 2026, from [Link]
Carroll, A. R., et al. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 18(7), 338. Retrieved March 3, 2026, from [Link]
Khan, I., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved March 3, 2026, from [Link]
Ayati, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3168. Retrieved March 3, 2026, from [Link]
Gomha, S. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(1), 15. Retrieved March 3, 2026, from [Link]
Gatilov, Y. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 982. Retrieved March 3, 2026, from [Link]
de Kock, C., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Pharmaceuticals, 16(12), 1735. Retrieved March 3, 2026, from [Link]
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved March 3, 2026, from [Link]
Malviya, R., et al. (2012). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Retrieved March 3, 2026, from [Link]
Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology, 5(6), 397-403. Retrieved March 3, 2026, from [Link]
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-423. Retrieved March 3, 2026, from [Link]
Stojkovska, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved March 3, 2026, from [Link]
Comparative Guide: Optimizing HPLC Purity Analysis for 2-Substituted Thiazole-5-Carbaldehydes
Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-substituted thiazole-5-carbaldehydes (e.g., 2-amino-, 2-chloro- derivatives). These intermediates are critic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-substituted thiazole-5-carbaldehydes (e.g., 2-amino-, 2-chloro- derivatives). These intermediates are critical in the synthesis of antineoplastic agents (such as Dasatinib) but present distinct analytical challenges due to the basicity of the thiazole ring and the oxidative instability of the aldehyde moiety.
We compare a Generic Neutral C18 Method against an Optimized Acidic Polar-Embedded Method , demonstrating why the latter is essential for accurate purity assessment and impurity profiling.
Part 1: The Analytical Challenge
The structural duality of 2-substituted thiazole-5-carbaldehydes creates a "perfect storm" for chromatographic issues:
Thiazole Basicity (pKa ~2.5 - 5.0): The nitrogen in the thiazole ring can interact with residual silanols on standard silica columns, leading to severe peak tailing.[1]
Aldehyde Reactivity: The C-5 aldehyde is prone to:
Auto-oxidation: Converting to the corresponding thiazole-5-carboxylic acid.[1]
Nucleophilic attack: Reacting with protic solvents (methanol/ethanol) to form hemiacetals if not properly buffered or stored.[1]
Chemical Degradation Pathway
The following diagram illustrates the primary degradation pathways that a stability-indicating method must resolve.
Part 2: Method Comparison
We evaluated two primary approaches. Method A represents a standard "first-pass" screening method often used in organic synthesis labs.[1] Method B is the optimized protocol designed for QC and stability testing.[1]
Comparison Matrix
Feature
Method A: Generic C18 (Neutral)
Method B: Optimized Acidic (Recommended)
Stationary Phase
Standard C18 (e.g., Agilent Zorbax Eclipse Plus)
Polar-Embedded C18 (e.g., Waters XBridge Shield RP18) or PFP
Mobile Phase A
Water (Unbuffered)
0.1% H3PO4 or Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
pH Control
pH ~7.0 (Variable)
pH ~2.0 - 2.5
Peak Shape (Tailing Factor)
Poor () due to silanol interaction
Excellent () due to protonation
Impurity Resolution
Acid impurity often co-elutes or shoulders
Acid impurity well-resolved (earlier eluting)
Suitability
Rough reaction monitoring
Final Purity Release & Stability Testing
Why Method B Wins: The Mechanism
Silanol Suppression: At pH 2.0, surface silanols on the column packing are protonated (neutral), preventing the basic thiazole nitrogen from binding and tailing.
Impurity Separation: The thiazole-5-carboxylic acid impurity is ionizable.[1] At neutral pH (Method A), it exists as a carboxylate anion, eluting very fast or streaking. At acidic pH (Method B), it is protonated, retaining slightly longer but still separating distinctly from the aldehyde.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is validated for 2-amino-thiazole-5-carbaldehyde and 2-chloro-thiazole-5-carbaldehyde .[1]
Instrumentation & Conditions
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).
Column: Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm (or equivalent Polar-Embedded C18).[1]
Alternative: Phenomenex Kinetex PFP (Pentafluorophenyl) for enhanced selectivity of halogenated derivatives.
Wavelength: 260 nm (Primary), 230 nm (Secondary for impurities).[1]
LOD/LOQ: Ensure the method can detect the carboxylic acid impurity at 0.05% levels (typically requires S/N > 10).
References
SIELC Technologies. (2018).[1] Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
Silva, I. R., et al. (2023).[1][5] Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity. Journal of the Brazilian Chemical Society, 34(4), 571-581.[1][5] Retrieved from [Link]
Kamkhede, D.B., & Solanki, P.R. (2015).[2] Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Retrieved from [Link]
A Comparative Guide to the Reactivity of Piperidine and Piperazine Thiazole Derivatives: A Data-Driven Analysis for Drug Discovery
Abstract: The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in a vast array of pharmaceuticals. When appended to a thiazole core, they impart distinct physicochemica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in a vast array of pharmaceuticals. When appended to a thiazole core, they impart distinct physicochemical properties that significantly influence the overall reactivity of the molecule. This guide provides a comprehensive comparison of the reactivity of piperidine and piperazine thiazole derivatives, supported by experimental data and detailed protocols. By understanding the nuanced differences in their basicity, nucleophilicity, and steric profiles, researchers can make more informed decisions in the design and synthesis of novel drug candidates.
Introduction: The Significance of Piperidine and Piperazine Thiazoles in Medicinal Chemistry
The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for interacting with biological targets.[2] The incorporation of piperidine or piperazine moieties onto the thiazole core further enhances its pharmacological potential by modulating properties like solubility, lipophilicity, and target binding affinity.[3][4]
Piperidine, an azacyclohexane, and piperazine, a 1,4-diazacyclohexane, while structurally similar, confer markedly different characteristics to the parent molecule.[3] The choice between these two scaffolds can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety.[3] This guide will delve into the chemical reactivity differences that arise from these structural distinctions, providing a framework for their strategic application in drug development.
Fundamental Structural and Electronic Differences
The key to understanding the differential reactivity of piperidine and piperazine thiazole derivatives lies in their intrinsic structural and electronic properties.
Comparative Analysis of Basicity and Nucleophilicity
The most significant difference between piperidine and piperazine is the presence of a second nitrogen atom in the latter. This has a profound effect on their basicity, as quantified by their pKa values.
Compound
pKa
Piperidine
~11.22
Piperazine
pKa1 ≈ 5.35, pKa2 ≈ 9.73
Table 1: Comparative pKa values of Piperidine and Piperazine.[3]
Piperidine is a significantly stronger base than piperazine.[5] The electron-withdrawing inductive effect of the second nitrogen atom in piperazine reduces the electron density on the other nitrogen, making it less basic.[5] This difference in basicity directly translates to their nucleophilicity, with piperidine generally being a more potent nucleophile.
Steric Hindrance and Conformational Flexibility
Both piperidine and piperazine adopt a chair conformation, similar to cyclohexane.[6][7] However, the presence of two nitrogen atoms in piperazine offers more points for substitution and can influence the conformational flexibility of the ring system.[3] The steric bulk of substituents on either the piperidine or piperazine ring can play a crucial role in dictating the accessibility of the nitrogen lone pairs and, consequently, the reactivity in various chemical transformations.
Caption: Structural and basicity comparison of piperidine and piperazine.
The inherent differences in basicity, nucleophilicity, and sterics between piperidine and piperazine thiazole derivatives manifest in their reactivity across a range of important synthetic transformations.
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring. The more nucleophilic piperidine is expected to react faster than piperazine.
N-Acylation and N-Sulfonylation Reactions
Acylation and sulfonylation of the nitrogen atoms are common reactions for modifying the properties of piperidine and piperazine derivatives.
Experimental Observations: The primary challenge in the acylation of piperazine is achieving mono-acylation due to the presence of two reactive nitrogen atoms.[10] This often leads to a mixture of mono- and di-substituted products.[10] Strategies to control this include using protecting groups or in situ mono-protonation.[10][11] In contrast, piperidine, having only one reactive nitrogen, undergoes clean mono-acylation. This inherent selectivity makes piperidine a more straightforward substrate for these types of transformations.
Reaction
Piperidine Derivative
Piperazine Derivative
N-Acylation
High yield of mono-acylated product.
Mixture of mono- and di-acylated products, requiring special conditions for selectivity.[10]
N-Sulfonylation
Predictable mono-sulfonylation.
Potential for di-sulfonylation, complicating product profiles.
Table 2: Comparative outcomes in N-acylation and N-sulfonylation reactions.
Condensation Reactions
Piperidine is a widely used base catalyst in condensation reactions such as the Knoevenagel condensation.[12][13][14][15]
Experimental Observations: The mechanism of the piperidine-catalyzed Knoevenagel condensation involves the formation of an iminium ion intermediate, which then reacts with a deprotonated active methylene compound.[16] The higher basicity of piperidine facilitates the initial deprotonation step, making it an efficient catalyst. While piperazine can also act as a base catalyst, its lower basicity may result in slower reaction rates or the need for more forcing conditions.
Experimental Protocols for Reactivity Assessment
To quantitatively compare the reactivity of piperidine and piperazine thiazole derivatives, the following experimental protocols can be employed.
Protocol 1: Competitive N-Acylation Assay
This protocol allows for a direct comparison of the nucleophilicity of a piperidine thiazole derivative versus a piperazine thiazole derivative.
Rationale and Objectives: By reacting an equimolar mixture of the two derivatives with a limiting amount of an acylating agent, the ratio of the acylated products will reflect their relative reactivities.
Step-by-Step Methodology:
Dissolve equimolar amounts (e.g., 1.0 mmol) of the piperidine thiazole derivative and the piperazine thiazole derivative in a suitable aprotic solvent (e.g., 10 mL of dichloromethane).
To this solution, add a limiting amount (e.g., 0.5 mmol) of an acylating agent (e.g., acetyl chloride) dropwise at 0 °C.
Allow the reaction to stir at room temperature for a predetermined time (e.g., 1 hour).
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Analyze the product mixture by ¹H NMR or LC-MS to determine the ratio of the acylated piperidine and piperazine thiazole products.
Caption: Workflow for the competitive N-acylation assay.
Protocol 2: Kinetic Monitoring of SNAr Reactions via HPLC
This protocol enables the determination of reaction rates for the nucleophilic substitution of a suitable substrate with piperidine and piperazine thiazole derivatives.
Rationale and Objectives: By monitoring the disappearance of the starting material and the appearance of the product over time, the rate constants for the respective reactions can be calculated, providing a quantitative measure of reactivity.
Step-by-Step Methodology:
Prepare standard solutions of the starting material (e.g., a 2-chloro-5-nitrothiazole), the piperidine thiazole derivative, and the piperazine thiazole derivative in a suitable solvent (e.g., acetonitrile).
In separate reaction vessels, mix the starting material with a slight excess of either the piperidine or piperazine thiazole derivative at a constant temperature.
At regular time intervals, withdraw an aliquot from each reaction mixture and quench it by diluting it with the mobile phase.
Inject the quenched aliquots into an HPLC system and monitor the peak areas of the starting material and the product.
Plot the concentration of the product versus time and determine the initial reaction rate.
Calculate the second-order rate constants for both reactions.
Implications for Drug Discovery and Development
The choice between a piperidine and a piperazine thiazole scaffold has significant implications for drug design and development.
Target Affinity and Selectivity: The higher basicity of piperidine can lead to stronger ionic interactions with acidic residues in a protein binding pocket, potentially enhancing affinity.[3] Conversely, the two nitrogen atoms of piperazine offer opportunities for multiple hydrogen bond interactions, which can also contribute to high-affinity binding.[3]
Metabolic Stability: The presence of two nitrogen atoms in piperazine provides more sites for metabolism by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[3] Piperidine derivatives often have a simpler metabolic profile.[3]
Synthetic Route Optimization: The higher reactivity of piperidine can be advantageous in certain synthetic steps, leading to higher yields and shorter reaction times. However, the potential for di-substitution in piperazine requires careful consideration and optimization of reaction conditions.[10][17]
Conclusion: A Summary of Reactivity Trends and Practical Recommendations
In general, piperidine thiazole derivatives are more reactive nucleophiles than their piperazine counterparts due to the higher basicity of the piperidine nitrogen. This trend is evident in reactions such as nucleophilic aromatic substitution and N-acylation. For reactions where the amine acts as a base catalyst, the greater basicity of piperidine often leads to higher catalytic efficiency.
Practical Recommendations:
For reactions requiring high nucleophilicity or efficient base catalysis, a piperidine thiazole derivative is often the preferred choice.
When designing syntheses involving piperazine thiazole derivatives, be mindful of the potential for di-substitution and employ strategies to ensure mono-functionalization if desired.
The choice between a piperidine and a piperazine scaffold should be guided by a holistic consideration of not only chemical reactivity but also the desired pharmacological and pharmacokinetic properties of the final drug candidate.
References
Taylor & Francis. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
Alfa Chemistry.
J&K Scientific LLC. (2021, February 23).
Academia.edu. Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules.
Semantic Scholar.
MDPI. (2025, April 8).
MDPI. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
Benchchem.
PMC. (2021, March 7).
The University of Queensland. Thiazoles in Peptides and Peptidomimetics.
ResearchGate.
New Journal of Chemistry (RSC Publishing). Piperidine and piperazine analogs in action: zinc(ii)
Der Pharma Chemica.
PMC. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
RSC Publishing. (2020, August 11).
Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction.
IJPRS. (2015, August 5).
Arabian Journal of Chemistry. (2020, November 30).
RSC Publishing. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)
MDPI. (2024, June 26).
MDPI. (2021, March 7).
PMC. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
Beilstein Journals. (2016, April 13).
Wikipedia. Piperidine.
ECHEMI. Steric effects of a lone pair and piperidine.
Benchchem.
ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
RSC Publishing. (2018, December 6).
PubMed. (2024, May 16). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies.
Comparative Thermal Analysis and Melting Point Determination of 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde
Executive Summary & Pharmacological Context The compound 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (CAS: 1263216-79-0)[1] is a highly specialized heterocyclic building block. It is predominantly utilized by medic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The compound 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (CAS: 1263216-79-0)[1] is a highly specialized heterocyclic building block. It is predominantly utilized by medicinal chemists in Knoevenagel condensations to synthesize thiazolidinedione derivatives, which are critical pharmacophores in antimicrobial and metabolic drug development[2].
For researchers scaling up syntheses or conducting pre-formulation studies, the thermal properties—specifically the melting point—of these intermediates dictate storage conditions, handling procedures, and solvent selection. Because alkyl substitutions on saturated ring systems drastically alter crystal lattice energies, this guide provides an objective comparison of the melting points across the piperidinyl-thiazole-5-carbaldehyde class and details a self-validating protocol for accurate thermal characterization.
Comparative Melting Point Data
To understand the thermal behavior of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde, it must be benchmarked against its structural analogs. The table below synthesizes quantitative thermal data across commercially available derivatives.
*Note: Due to the structural disruption caused by the methyl group, CAS 1263216-79-0 often presents as a supercooled viscous oil or a low-melting solid at standard room temperature (25 °C), making empirical visual determination highly variable without controlled instrumentation.
Structure-Property Relationships (SPR): The Causality of Melting Point Depression
As a Senior Application Scientist, it is crucial not just to report data, but to explain the physical chemistry driving these metrics. The melting point of a crystalline solid is governed by the ratio of its enthalpy of fusion to its entropy of fusion (
).
The Polymorphism of the Unsubstituted Analog:
The unsubstituted 2-(piperidin-1-yl)thiazole-5-carbaldehyde allows for efficient packing between the planar thiazole ring and the chair-conformation piperidine ring. However, the stark discrepancy in supplier data—ranging from 48.5 °C[3] to 64.0 °C—strongly indicates the presence of polymorphism . This is a common phenomenon in formyl-thiazoles, driven by competing intermolecular hydrogen-bonding networks between the formyl oxygen and the thiazole nitrogen across different crystallization solvents.
The Steric Penalty of the 4-Methyl Group:
When a methyl group is introduced at the 4-position of the piperidine ring to form 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde[1], the molecule adopts a conformation where the methyl group sits equatorially to minimize 1,3-diaxial interactions. This equatorial methyl group acts as a steric protrusion that significantly disrupts the close-packing symmetry of the thiazole planes. This reduction in lattice energy (
) causes a pronounced melting point depression. Consequently, the compound transitions into a low-melting solid, requiring specialized thermal analysis to prevent degradation prior to melting.
Because 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is a low-melting, potentially hygroscopic solid, standard open-capillary melting point determination is prone to user error (e.g., misidentifying moisture-induced softening as the true thermodynamic melt).
To ensure absolute trustworthiness, the following methodology employs a self-validating dual-method system , utilizing Differential Scanning Calorimetry (DSC) cross-referenced with controlled capillary analysis.
Step-by-Step Methodology
Phase 1: System Calibration (The Validation Anchor)
Calibrate the DSC instrument using high-purity Indium (
= 156.6 °C) and a low-melting standard such as n-Octadecane ( = 28.2 °C).
Causality: Calibrating with a standard that melts below the target compound ensures the instrument's thermal resistance and heat capacity are mathematically normalized for low-temperature accuracy.
Phase 2: Sample Preparation & Hermetic Sealing
Transfer the sample into a desiccator backfilled with argon.
Encapsulate 2.0–5.0 mg of the compound in a hermetically sealed aluminum T-zero pan.
Causality: Thiazole carbaldehydes are prone to atmospheric oxidation, converting the aldehyde to a carboxylic acid, which artificially elevates the melting point. Hermetic sealing prevents both oxidation and premature sublimation of the sample.
Phase 3: DSC Thermal Profiling
Load the sealed pan and an empty reference pan into the DSC cell.
Equilibrate the system at 0 °C for 5 minutes.
Ramp the temperature at 10 °C/min to 100 °C under a 50 mL/min dry nitrogen purge.
Causality: The 10 °C/min heating rate is optimized to minimize thermal lag while providing a sharp, easily integrable endothermic melting peak. The extrapolated onset temperature (
) of the endotherm represents the true thermodynamic melting point.
Phase 4: Orthogonal Capillary Verification
Pack a glass capillary with the sample to a height of 2–3 mm.
Insert into a visual melting point apparatus and ramp at 1 °C/min starting from 20 °C.
Causality: This orthogonal method visually confirms the DSC data. If the capillary visual melt range deviates from the DSC
by >1.5 °C, or if discoloration occurs, it immediately flags the presence of polymorphic contamination or thermal decomposition, validating the integrity of the overall test.
PubChem , "4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | C10H14N2OS | CID 2402636", National Institutes of Health.[Link][4]
SciSpace , "Synthesis and Antimicrobial Activity of Some New 3-Substituted Benzyl-5-(4-chloro-2-piperidin-1yl-thiazole-5-carbaldehyde derivatives)".[Link][2]
COSY and HSQC NMR interpretation for thiazole scaffolds
Advanced 2D NMR Strategies for Thiazole Scaffold Elucidation: A Comparative Guide Introduction: The Thiazole Microenvironment Thiazole rings are ubiquitous in modern pharmacology, serving as core pharmacophores in drugs...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced 2D NMR Strategies for Thiazole Scaffold Elucidation: A Comparative Guide
Introduction: The Thiazole Microenvironment
Thiazole rings are ubiquitous in modern pharmacology, serving as core pharmacophores in drugs ranging from antineoplastics (e.g., Dasatinib) to NSAIDs (e.g., Meloxicam). However, the isolated spin system of the thiazole ring presents a unique analytical challenge during structure elucidation. The protons at the C2, C4, and C5 positions typically resonate in the highly crowded aromatic region (7.5 – 9.0 ppm)[1]. Furthermore, the homonuclear scalar couplings across the heteroatoms (
, , and ) are notoriously small, often measuring less than 3.5 Hz. To unambiguously assign these scaffolds and differentiate them from overlapping signals, standard 2D NMR approaches often fall short. This guide objectively compares standard versus advanced COSY and HSQC techniques, providing the causality and self-validating protocols needed to master thiazole NMR interpretation.
Part 1: Homonuclear Correlation - Magnitude COSY vs. DQF-COSY
The Causality of Choice:
Standard Magnitude COSY (or gCOSY) is the default experiment in many automated workflows because it is fast and requires no phase correction. However, it utilizes absolute value processing, which retains broad dispersive lineshapes[2]. These broad bases create "streaks" along the diagonal that easily obscure the small cross-peaks characteristic of thiazole long-range couplings[2].
Conversely, Double-Quantum Filtered COSY (DQF-COSY) passes magnetization through a double-quantum coherence state. This filter eliminates uncoupled spin signals (such as solvent singlets) and allows for phase-sensitive processing[3]. The result is a spectrum with pure absorptive 2D lineshapes, which drastically narrows the diagonal and resolves the fine multiplet structure needed to extract the <3.5 Hz thiazole couplings[4]. While DQF-COSY suffers from a theoretical 50% reduction in signal-to-noise compared to standard COSY, the immense gain in resolution makes it the superior choice for complex thiazole derivatives[5].
Preparation: Tune and match the probe. Shim the sample to a solvent residual peak linewidth of <1.0 Hz.
Validation: A sharp solvent peak ensures the magnetic field homogeneity required to resolve the <3.5 Hz thiazole couplings.
Pulse Calibration: Accurately calibrate the 90°
pulse.
Validation: Execute a 360° pulse; it should yield a perfect null signal. This ensures the phase cycling and double-quantum coherence selection will function optimally.
Acquisition: Set up the phase-sensitive DQF-COSY sequence (e.g., cosydqfph on Bruker systems). Set the
increments to at least 512 to ensure adequate digital resolution in the indirect dimension.
Processing: Process using States-TPPI and apply a shifted sine-bell squared window function.
System Validation: Inspect the diagonal. Uncoupled solvent singlets should be heavily suppressed, and the thiazole cross-peaks must exhibit the characteristic anti-phase square pattern, confirming the efficiency of the double-quantum filter[2].
Part 2: Heteronuclear Correlation - Standard HSQC vs. Multiplicity-Edited HSQC
The Causality of Choice:
The C2, C4, and C5 carbons of the thiazole ring resonate at approximately 150 ppm, 140 ppm, and 115 ppm, respectively[6]. In highly functionalized drug scaffolds, the aliphatic and heteroaliphatic substituents attached to the thiazole ring often suffer from severe spectral overlap in the proton dimension. Standard HSQC correlates
to but provides no structural sub-typing.
Multiplicity-Edited HSQC (ME-HSQC) introduces an additional
spin-echo delay to invert the phase of signals relative to and signals[7]. This allows the analyst to instantly differentiate the thiazole ring methines (positive phase) from adjacent linker methylenes (negative phase).
Expert Insight: Standard ME-HSQC can suffer from signal cancellation in overcrowded regions if a positive
peak perfectly overlaps with a negative peak. If this occurs, advanced variants like Frequency-Reversed ME-HSQC (FR-ME-HSQC) can be utilized, which shifts the signals to an empty spectral region to prevent cancellation[7].
and 90° pulses to ensure maximum INEPT transfer efficiency.
Delay Optimization: The INEPT delay (
) is typically set for an average aliphatic coupling of 145 Hz. However, thiazole couplings are higher (~185 Hz for C2 and ~175 Hz for C4/C5).
Action: Set the coupling constant parameter to a compromise value of 160 Hz (approx. 3.1 ms delay) to balance the transfer efficiency between the thiazole core and the aliphatic side chains.
Acquisition: Acquire the ME-HSQC (e.g., hsqcedetgpsisp2.2).
Processing: Process with linear prediction in F1 to improve resolution.
System Validation: Phase the spectrum. The protocol is validated when the known thiazole ring methines (
) appear as positive contours (e.g., blue) and the adjacent linker methylenes () appear as negative contours (e.g., red).
Part 3: Quantitative Comparison Tables
Table 1: Performance Comparison of COSY Techniques for Thiazole Scaffolds
Feature
Magnitude COSY
DQF-COSY
Lineshape
Absolute value (dispersive tails)
Phase-sensitive (pure absorption)
Diagonal Interference
High (broad streaks obscure cross-peaks)
Low (narrow diagonal)
Resolution of Small J (<3.5 Hz)
Poor
Excellent
Uncoupled Spin Suppression
No
Yes (via double-quantum filter)
Relative Sensitivity
High (100%)
Moderate (~50%)
Table 2: Performance Comparison of HSQC Techniques for Thiazole Scaffolds
Feature
Standard HSQC
Multiplicity-Edited (ME) HSQC
Frequency-Reversed ME-HSQC
CH / CH2 Differentiation
No
Yes (Phase inversion)
Yes (Frequency shift)
Risk of Signal Cancellation
None
High (in overlapped regions)
None
Information Density
Moderate
High
Very High
Experiment Time
Baseline
Baseline
Baseline to +50%
Part 4: Decision Workflow
Caption: Decision workflow for selecting 2D NMR techniques in thiazole scaffold elucidation.
Part 5: References
Magnitude COSY, J-Resolved, and Homonuclear Decoupling using Topspin. Columbia University NMR Facility. URL:
The Mechanistic Challenges of 2-Aminothiazole Validation
Beyond the Hantzsch Condensation: A Comparative Guide to Structural Validation of 2-Aminothiazole Intermediates The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Beyond the Hantzsch Condensation: A Comparative Guide to Structural Validation of 2-Aminothiazole Intermediates
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including the anticancer agents dasatinib and alpelisib[1]. While the classical Hantzsch thiazole synthesis provides a robust route to these intermediates[2], structural validation remains a significant bottleneck. As a Senior Application Scientist, I frequently encounter drug development programs derailed by mischaracterized thiazole intermediates. The primary culprits? Unresolved regiochemistry, unexpected dimerization[3], and the insidious amino-imino tautomeric equilibrium[4].
This guide objectively compares the analytical platforms used to validate 2-aminothiazole structures and provides a self-validating experimental protocol designed to eliminate structural ambiguity before these intermediates advance in the drug discovery pipeline.
Before comparing analytical techniques, we must understand the chemical causality driving the need for rigorous validation:
Amino-Imino Tautomerism: 2-aminothiazoles exist in an equilibrium between the amino and imino forms. While Density Functional Theory (DFT) and Raman spectroscopy indicate the amino tautomer predominates in saturated aqueous solutions[4], solvent polarity significantly shifts this equilibrium. Failure to account for this can lead to misinterpretation of proton NMR (
H-NMR) integration and chemical shifts.
Regiochemical Ambiguity: The condensation of an
-haloketone with thiourea can theoretically yield C4- or C5-substituted thiazoles. Relying solely on 1D NMR is dangerous, as the solitary thiazole proton (at C4 or C5) often appears as a generic singlet in the aromatic region[5].
Dimerization Artifacts: Under acidic conditions (e.g., in the presence of unneutralized hydrochloride salts), 2-aminothiazole can react with itself to form a dimeric species, 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole, which dramatically alters the expected mass and spectral footprint[3].
Mechanistic pathway of Hantzsch synthesis and the subsequent solvent-dependent tautomeric equilibrium.
Comparative Analysis of Structural Validation Platforms
To establish a self-validating system, researchers must orthogonalize their analytical approach. Here is an objective comparison of the three primary platforms used for 2-aminothiazole validation.
Table 1: Quantitative Comparison of Analytical Platforms for 2-Aminothiazole Validation
Analytical Platform
Regiochemical Resolution
Tautomer Identification
Turnaround Time
Sample Requirement
Relative Cost per Sample
LC-HRMS (TOF/Orbitrap)
Low (Isomers share exact mass)
Low (Rapid interconversion)
< 15 mins
< 1 mg
Low
Advanced 1D/2D NMR
High (via HMBC/HSQC)
High (Solvent-dependent)
1 - 4 hours
5 - 15 mg
Medium
Single-Crystal XRD
Absolute
Absolute (Solid-state)
Days to Weeks
High-quality crystal
High
High-Resolution Mass Spectrometry (LC-HRMS)
Performance: LC-HRMS is the first line of defense. It rapidly confirms the exact mass, ruling out dimerization artifacts[3] and unreacted starting materials.
Limitation: It is entirely blind to regiochemistry. A C4-methyl and C5-methyl 2-aminothiazole will yield identical [M+H]
ions.
Advanced 2D Nuclear Magnetic Resonance (NMR)
Performance: NMR is the workhorse for resolving tautomerism and regiochemistry. While
H-NMR provides the basic skeleton, 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory. By observing 3-bond couplings () between the substituent protons and the thiazole ring carbons, causality is established: the substituent's position is definitively mapped[5]. Furthermore, the choice of solvent (e.g., DMSO- vs. CDCl) directly impacts the visibility of the broad -NH peak, which is crucial for distinguishing the amino from the imino tautomer[3].
Single-Crystal X-Ray Diffraction (SC-XRD)
Performance: SC-XRD provides the absolute truth, definitively proving the 3D spatial arrangement and the preferred solid-state tautomer.
Limitation: The causality of failure here is crystallization. 2-aminothiazoles can be notoriously difficult to crystallize, often requiring salt formation to form robust supramolecular synthons.
Self-validating decision tree for the structural confirmation of 2-aminothiazole intermediates.
To ensure absolute scientific integrity, the following protocol integrates the Hantzsch synthesis[2] with a built-in, orthogonal validation workflow.
Phase 1: Controlled Hantzsch Synthesis
Reagent Preparation: Dissolve 1.0 equivalent of the substituted
-haloketone and 1.1 equivalents of thiourea in absolute ethanol. Causality: A slight excess of thiourea ensures complete consumption of the alkylating agent, preventing complex downstream purification.
Cyclocondensation: Reflux the mixture at 78 °C for 2-4 hours. Monitor via TLC (Eluent: 1:1 EtOAc/Hexane).
Quench and Neutralization: Cool to room temperature and neutralize with saturated NaHCO
until pH 8 is reached. Causality: Neutralization is critical. Leaving the product as a hydrochloride salt promotes unwanted dimerization during concentration[3].
Isolation: Extract with ethyl acetate, dry over anhydrous Na
SO, and concentrate under reduced pressure. Recrystallize from ethanol to yield the crude 2-aminothiazole.
Phase 2: Orthogonal Structural Validation
Mass Verification (LC-HRMS): Inject a 1
g/mL sample into the LC-HRMS.
Validation Gate: The observed [M+H]
must match the theoretical exact mass within 5 ppm. If a dimer mass is observed (approx. 2M - NH), return to Phase 1 and ensure strict pH control during neutralization.
Tautomer & Regiochemistry Mapping (NMR):
Dissolve 10 mg of the purified intermediate in 0.6 mL of DMSO-
. Causality: DMSO is highly polar, breaking intermolecular hydrogen bonds and sharpening the -NH signal (typically around 7.0 - 7.5 ppm) to confirm the amino tautomer[5].
Acquire
H, C, HSQC, and HMBC spectra.
Validation Gate: In the HMBC spectrum, trace the correlation from the C4 or C5 substituent protons to the adjacent quaternary thiazole carbons. If the regiochemistry is C4, a strong
correlation will be observed to the C5 carbon, and vice versa.
By adhering to this self-validating loop, researchers can confidently advance 2-aminothiazole intermediates into downstream medicinal chemistry campaigns, knowing the structural foundation is absolute.
References
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC
Source: nih.gov
URL:[Link]
The Structure of Dimeric 2-Aminothiazole. - SciSpace
Source: scispace.com
URL:[Link]
2-Aminothiazoles as Therapeutic Leads for Prion Diseases | Journal of Medicinal Chemistry
Source: acs.org
URL:[Link]
Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods - ResearchGate
Source: researchgate.net
URL:[Link]
Reference Standards for 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde: A Qualification & Comparison Guide
Executive Summary In the high-stakes landscape of kinase inhibitor development, the quality of heterocyclic intermediates is a critical determinant of downstream API purity. 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldeh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes landscape of kinase inhibitor development, the quality of heterocyclic intermediates is a critical determinant of downstream API purity. 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (CAS: 730997-87-2) is a pivotal building block, often employed in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Its thiazole core serves as a bioisostere for pyridine or pyrimidine rings in ATP-binding pockets, while the 4-methylpiperidine moiety modulates solubility and pharmacokinetic profiles.
This guide provides an objective technical comparison of reference standard grades for this compound. It moves beyond simple catalog listings to establish a self-validating qualification protocol , ensuring that the standard you use yields data you can trust.
Part 1: The Hierarchy of Reference Standards
For a non-pharmacopeial intermediate like 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde, "Reference Standard" is a flexible term. To ensure scientific integrity, we categorize available materials into three distinct tiers based on their intended application and required characterization.
Comparative Matrix: Standard Grades
Feature
Tier 1: Primary Analytical Standard
Tier 2: Working/Secondary Standard
Tier 3: Synthesis Grade (Crude)
Intended Use
quantitative NMR (qNMR), Method Validation, Release of Working Stds
Routine Batch Release, In-process Control (IPC)
Synthetic Starting Material
Purity Requirement
≥ 98.0% (via Mass Balance)
≥ 95.0% (via HPLC Area%)
≥ 90.0%
Assay Method
Mass Balance (100% - Impurities - Water - Solvents)
HPLC vs. Primary Standard
HPLC Area Normalization
Identification
1H-NMR, 13C-NMR, MS, IR
HPLC Retention Time match
MS or TLC
Cost Factor
High (Custom Synthesis/Purification)
Low (Bulk Batch Aliquot)
Lowest
Risk Profile
Low Risk: Fully characterized
Medium Risk: Drift possible over time
High Risk: Unknown impurities
Scientist’s Insight: Do not use Tier 3 material for analytical calibration curves. The presence of unreacted 2-chlorothiazole-5-carbaldehyde (a common impurity) can have a significantly different response factor at 254 nm, skewing your quantitation by 10-20%.
Part 2: Critical Quality Attributes (CQAs) & Impurity Profiling
To validate a reference standard, one must understand its genesis. This compound is typically synthesized via Nucleophilic Aromatic Substitution (
) of a 2-halo-thiazole with 4-methylpiperidine. Understanding this pathway reveals the "Expected Impurities."
Diagram 1: Synthesis & Impurity Origin Pathway
Caption: Logical flow of synthesis showing the origin of critical impurities. Impurity B (Carboxylic Acid) is the most common stability-indicating parameter.
Key Impurities to Monitor:
Impurity A (Precursor): 2-chlorothiazole-5-carbaldehyde. Detection: HPLC (elutes earlier due to lower lipophilicity).
Impurity B (Oxidation): 2-(4-methylpiperidin-1-yl)thiazole-5-carboxylic acid. Detection: HPLC (tailing peak) or 1H-NMR (loss of aldehyde proton).
Residual Solvent: DMF or Ethanol used in
reaction. Detection: GC-Headspace.
Part 3: The "Self-Validating" Qualification Protocol
Step 1: Structural Confirmation (The "Fingerprint")
Technique: 1H-NMR (400 MHz, DMSO-d6)
Diagnostic Signal 1: Aldehyde proton (-CHO). Look for a singlet at ~9.6 – 9.9 ppm .
Diagnostic Signal 2: Thiazole C4 proton. Singlet at ~7.8 – 8.2 ppm .
Diagnostic Signal 3: Piperidine ring protons. Multiplets in the 1.0 – 4.0 ppm range.
Acceptance Criteria: Integration ratio of Aldehyde : Thiazole : Methyl group must be 1:1:3. No extra peaks >1% (molar).
Step 2: Purity Assignment (The "Mass Balance" Approach)
Do not rely solely on "Area %". Use the following equation to determine the Assigned Purity (As-is) :
Experimental Workflow:
Chromatographic Purity: Determine organic impurities via HPLC-UV (254 nm).
Volatiles: Determine Water (Karl Fischer) and Residual Solvents (GC-HS or 1H-NMR integration).
Inorganics: ROI (Residue on Ignition) – typically negligible for organic bases but critical if isolated as a salt.
Step 3: HPLC Method for Purity[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min
Detection: UV 254 nm (max absorption for thiazole) and 280 nm.
Part 4: Decision Framework for Acceptance
Use this logic flow to decide if a purchased standard is fit for purpose in your drug development pipeline.
Diagram 2: Qualification Workflow
Caption: Decision tree for qualifying incoming reference material batches.
References
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (CAS 730997-87-2).
[Link]
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
[Link]
Safety & Regulatory Compliance
Safety
Comprehensive Safety & Handling Guide: 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde
Topic: Personal protective equipment for handling 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde CAS Number: 730997-87-2 (Verified via PubChem) Molecular Formula: C₁₀H₁₄N₂OS Molecular Weight: 210.30 g/mol Part 1: Exec...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde
CAS Number: 730997-87-2 (Verified via PubChem)
Molecular Formula: C₁₀H₁₄N₂OS
Molecular Weight: 210.30 g/mol
Part 1: Executive Safety Directive
Handling 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde requires a nuanced approach that goes beyond generic "lab safety." This molecule combines a reactive aldehyde functionality with a thiazole heterocycle and a piperidine ring. This structural combination presents specific risks: aldehydes are notorious respiratory irritants and potential sensitizers, while the thiazole/piperidine pharmacophore suggests potential biological activity (kinase inhibition or receptor modulation).
Operational Maxim: Treat this compound as a respiratory sensitizer and a contact allergen . All manipulations must prevent mucosal exposure and dermal absorption.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed not just to meet regulations, but to create a self-validating barrier system against specific chemical behaviors (volatility, permeation).
PPE Category
Required Gear
Technical Justification (The "Why")
Hand Protection
Double Nitrile Gloves (min 0.11 mm thickness)
Permeation Defense: Thiazole derivatives are organic-soluble and can permeate thin latex rapidly. Double gloving creates a "breakthrough buffer." The outer glove protects against gross contamination; the inner glove prevents contact during doffing.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Vapor/Aerosol Seal: Safety glasses with side shields are insufficient for aldehydes. Goggles provide a seal against vapors that irritate the lacrimal glands and conjunctiva (H319).
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Volatility Control: The aldehyde moiety contributes to vapor pressure. Inhalation causes immediate respiratory tract irritation (H335). No open-bench work permitted.
Gap Closure: Standard lab coats leave wrists exposed when reaching into hoods. Tyvek sleeves bridge the gap between the glove cuff and the lab coat cuff.
Part 3: Operational Protocols & Workflows
Reception & Storage Strategy
Aldehydes are prone to air-oxidation, converting to the corresponding carboxylic acid (2-(4-methylpiperidin-1-yl)thiazole-5-carboxylic acid), which changes the stoichiometry and purity of your reaction.
Inspection: Upon receipt, check the bottle seal. If the compound appears as a dark brown tar, significant decomposition may have occurred.
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) .
Parafilm Protocol: Wrap the cap in Parafilm after flushing the headspace with Argon to minimize oxygen ingress.
Safe Handling Workflow (The "Red Zone")
This workflow minimizes exposure during the most critical phase: transfer and weighing.
Figure 1: Safe Handling Logic Flow. Note the critical equilibration step to prevent water condensation, which accelerates aldehyde degradation.
Reaction Setup[4]
Solvent Choice: Dissolve the compound immediately upon weighing. Solutions in DCM or DMSO are safer to handle than the neat solid/oil because the vapor pressure is governed by the solvent, and dust generation is eliminated.
Inertion: Always purge the reaction vessel with Nitrogen/Argon before adding the aldehyde to prevent oxidation.
Part 4: Emergency Response & Spill Logic
Scenario: You have spilled ~500 mg of the compound inside the fume hood.
Immediate Action:
Alert: Announce the spill to lab mates.
Isolate: Lower the fume hood sash to the lowest working height to maximize draft.
Decontaminate:
Do NOT use water initially (compounds with thiazole/piperidine rings are often lipophilic and will just spread).
Absorb: Use a chemically inert absorbent pad or vermiculite.
Clean: Wipe the surface with a paper towel soaked in Acetone or Ethanol (to dissolve the organic residue), followed by a soap and water wash.
Disposal: Place all spill debris into a sealed bag labeled "Hazardous Solid Waste - Aldehyde/Thiazole."
Figure 2: Spill Response Decision Tree. Prioritizes containment within the ventilation system.
Part 5: Waste Disposal & Logistics
Waste Categorization:
This compound contains Nitrogen and Sulfur. It generally does not require halogenated waste disposal unless your reaction solvent (e.g., Dichloromethane) is halogenated.
Solid Waste: Weighing boats, contaminated gloves, and paper towels go into Solid Hazardous Waste .
Liquid Waste:
If dissolved in DMSO/Methanol/Acetone -> Non-Halogenated Organic Waste .
If dissolved in DCM/Chloroform -> Halogenated Organic Waste .
Container Disposal: Rinse the empty reagent bottle with acetone twice. Pour the rinsate into the waste stream. Deface the label and discard the glass in the Glass Waste bin.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2402636, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. Retrieved October 26, 2023 from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4][5][6] Retrieved from [Link]